(-)-Dihydroalprenolol
Descripción
Propiedades
Número CAS |
59624-90-7 |
|---|---|
Fórmula molecular |
C15H25NO2 |
Peso molecular |
251.36 g/mol |
Nombre IUPAC |
(2S)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m0/s1 |
Clave InChI |
JVHCMYZFGCOCTD-AWEZNQCLSA-N |
SMILES isomérico |
CCCC1=CC=CC=C1OC[C@H](CNC(C)C)O |
SMILES canónico |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
Apariencia |
Solid powder |
Otros números CAS |
59624-90-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dihydroalprenolol, (S)-; L-Dihydroalprenolol; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (-)-Dihydroalprenolol: Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydroalprenolol (DHA) is a potent, non-selective beta-adrenergic receptor antagonist.[1] As a hydrogenated derivative of alprenolol, it exhibits high affinity for both β1 and β2 adrenergic receptors, making it an invaluable tool in pharmacological research.[1] Its tritiated form, [³H]-(-)-Dihydroalprenolol, is widely utilized as a radioligand for the direct study and characterization of beta-adrenergic receptors in various tissues and cell lines. This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies associated with this compound.
Chemical Structure
This compound is chemically known as (2S)-1-(isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. Its structure is characterized by a secondary amine, a hydroxyl group, and a substituted aromatic ring, which are common features of beta-blockers.
| Identifier | Value |
| IUPAC Name | (2S)-1-(isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol |
| SMILES | CC(C)NCC(O)COc1ccccc1CC=C |
| InChI | InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1 |
| InChIKey | PAZJSJFMUHDSTF-VIFPVTCESA-N |
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molar Mass | 249.35 g/mol |
Biological Activity
This compound functions as a competitive antagonist at beta-adrenergic receptors, thereby inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine. This blockade prevents the activation of downstream signaling pathways.
Receptor Binding Affinity
The primary biological activity of this compound is its high affinity for beta-adrenergic receptors. This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied. Lower Kd values indicate higher binding affinity. The tritiated form, [³H]-(-)-Dihydroalprenolol, is a standard radioligand for determining the density (Bmax) and affinity (Kd) of beta-adrenergic receptors in various tissues.
The biological activity of (-)-[3H]dihydroalprenolol is identical to that of unlabeled dihydroalprenolol and its parent compound, alprenolol, as demonstrated by direct ligand binding studies and the inhibition of catecholamine-stimulated adenylate cyclase.[2]
Table 1: Receptor Binding Affinity (Kd) of [³H]-(-)-Dihydroalprenolol in Various Tissues and Cell Lines
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Myometrium | Primarily β2 | 0.50 | 70 | [3] |
| BC3H1 Muscle Cells (High Affinity Site) | β2 | 0.53 | 58 | [4] |
| Rat Kidney Tubular Cell Membrane | β1 | 7.1 | 69.8 | [5] |
| Rat Cardiac Membranes | β1 | 5.7 | - | [6] |
Note: Bmax values can vary significantly depending on the tissue preparation and experimental conditions.
Functional Antagonism
As a beta-blocker, this compound effectively antagonizes the physiological responses mediated by beta-adrenergic receptor activation, such as smooth muscle relaxation and increased cardiac contractility. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. While the methodology for determining pA2 values through Schild analysis is well-established, specific pA2 values for this compound are not consistently reported in the readily available literature, highlighting an area for further investigation.
Signaling Pathways
This compound, by blocking beta-adrenergic receptors, inhibits the canonical G-protein coupled signaling pathway and can also influence non-canonical pathways.
Canonical Gs-Adenylyl Cyclase-cAMP Pathway
Beta-adrenergic receptors are classical G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response. This compound competitively blocks the initial step of this cascade.
Canonical β-adrenergic receptor signaling pathway blocked by this compound.
Non-Canonical β-Arrestin and ERK/MAPK Pathways
In addition to G-protein-dependent signaling, beta-adrenergic receptors can also signal through G-protein-independent pathways, often mediated by β-arrestins.[7][8] Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G-protein response but can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[8][9][10] Some beta-blockers have been shown to be "biased agonists," meaning they can block G-protein signaling while simultaneously activating β-arrestin-mediated pathways.[7][11] The specific effects of this compound on these non-canonical pathways are an active area of research.
β-arrestin-mediated ERK/MAPK signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Kd and Bmax)
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [³H]-(-)-Dihydroalprenolol for a given tissue or cell membrane preparation.
Workflow for a radioligand binding assay.
1. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., by Bradford assay).
2. Incubation:
-
In a series of tubes, add a fixed amount of membrane protein.
-
Add increasing concentrations of [³H]-(-)-Dihydroalprenolol.
-
To a parallel set of tubes, add a high concentration of a non-labeled beta-blocker (e.g., propranolol) to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
4. Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [³H]-(-)-Dihydroalprenolol.
-
Analyze the data using non-linear regression to a one-site binding model or by Scatchard analysis to determine the Kd and Bmax.
Functional Assay for Antagonism (cAMP Measurement)
This protocol outlines a method to assess the antagonistic effect of this compound on agonist-stimulated cAMP production.
Workflow for a functional cAMP assay.
1. Cell Culture:
-
Culture cells expressing beta-adrenergic receptors to an appropriate density in multi-well plates.
2. Pre-incubation with Antagonist:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
3. Agonist Stimulation:
-
Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to the wells and incubate for a time known to induce a robust cAMP response.
4. Cell Lysis:
-
Terminate the stimulation and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
5. cAMP Measurement:
-
Measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or a luciferase-based assay.
6. Data Analysis:
-
Plot the cAMP concentration against the concentration of this compound to generate an inhibition curve.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.
Conclusion
This compound is a cornerstone tool for the study of beta-adrenergic receptors. Its high-affinity binding and well-characterized antagonistic properties make it an essential ligand in both basic and clinical research. The detailed understanding of its interaction with beta-adrenergic receptors and the downstream signaling pathways it modulates is crucial for the development of novel therapeutics targeting the adrenergic system. Further research to elucidate its specific interactions with receptor binding pockets and its effects on non-canonical signaling pathways will undoubtedly provide deeper insights into the complex pharmacology of beta-adrenergic receptors.
References
- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 11. {Beta}-blocker drugs mediate calcium signaling in native central nervous system neurons by {beta}-arrestin-biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Dihydroalprenolol: A Comprehensive Technical Guide for Beta-Adrenergic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydroalprenolol (DHA), a hydrogenated derivative of the potent beta-adrenergic antagonist alprenolol, is a critical tool in the study of beta-adrenergic receptors (β-ARs).[1] Its high affinity and specificity for β-ARs, coupled with its availability in a tritiated form ([³H]DHA), have made it an invaluable radioligand for receptor characterization, quantification, and localization.[1][2] This technical guide provides an in-depth overview of the application of (-)-[³H]DHA in β-AR research, including its binding properties, detailed experimental protocols, and the signaling pathways it helps to elucidate. The biological activity of (-)-[³H]dihydroalprenolol has been shown to be identical to that of alprenolol itself.[2]
Core Principles of (-)-[³H]DHA in Receptor Studies
The utility of (-)-[³H]DHA lies in its ability to bind specifically and with high affinity to β-adrenergic receptors.[3][4] This interaction allows for the direct measurement of receptor density (Bmax) and the affinity of the radioligand for the receptor (Kd).[3][4][5] Furthermore, through competitive binding assays, the affinity of other unlabeled ligands (agonists or antagonists) for the receptor can be determined by their ability to displace (-)-[³H]DHA.[3][6] This principle is fundamental to screening new drug candidates and characterizing the pharmacological profile of receptor subtypes. Radioligand binding assays using ligands like (-)-[³H]DHA remain the gold standard for quantifying β-adrenergic receptor densities.[7]
Quantitative Data: Binding Properties of (-)-[³H]Dihydroalprenolol
The following tables summarize the binding characteristics of (-)-[³H]DHA to beta-adrenergic receptors across various tissues and cell types as reported in the literature. These values are crucial for experimental design and data interpretation.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of (-)-[³H]DHA
| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) | Bmax | Reference |
| Rabbit Aorta | Beta | 1.0 | 17 fmol/mg tissue | [5] |
| Human Polymorphonuclear Cells | Beta-2 | 1 - 5 | 870 +/- 128 receptors/cell | [6] |
| Rat Vas Deferens | Beta-2 | 0.3 | 460 fmol/g wet tissue | [3] |
| Human Myometrium | Primarily Beta-2 | 0.50 | 70 fmol/mg protein | [4] |
| Human Cerebral Arteries | Beta-1 & Beta-2 | 12.3 | 790 fmol/mg protein | [8] |
| Canine Myocardium | Beta | 3.2 +/- 0.5 | 31.3 +/- 3.1 fmol/mg protein | [9] |
| Human Epidermal Keratinocytes | Beta-2 | ~1.4 | ~280 fmol/mg membrane protein | [10] |
| Rat Kidney Tubular Cell Membrane | Beta-1 | 7.1 | 69.8 +/- 29.1 fmol/mg protein | [11] |
| Rat Adipocyte Membranes | Beta-1 | 12 - 15 | 0.24 pmol/mg protein | [12] |
| Hamster Brown Adipocytes | Beta-1 | 1.4 - 5 | 57,000 sites/cell | [13] |
| Rat Cardiac Membranes | Beta-1 | 5.7 +/- 1.1 | Not Specified | [14] |
Table 2: Inhibition Constants (Ki) of Various Ligands from Competition Binding Assays Using (-)-[³H]DHA
| Tissue/Cell Type | Competing Ligand | Ki (nM) | Reference |
| Human Cerebral Arteries | Propranolol | 41 | [8] |
| Human Cerebral Arteries | Isoproterenol | 1700 | [8] |
| Human Cerebral Arteries | Epinephrine | 8300 | [8] |
| Human Cerebral Arteries | Norepinephrine | 23000 | [8] |
| Human Cerebral Arteries | Metoprolol (high affinity) | 68 | [8] |
| Human Cerebral Arteries | Metoprolol (low affinity) | 7900 | [8] |
| Human Cerebral Arteries | Butoxamine (high affinity) | 22 | [8] |
| Human Cerebral Arteries | Butoxamine (low affinity) | 2100 | [8] |
| Rat Kidney Tubular Cell Membrane | (-) Propranolol | 62.8 | [11] |
| Rat Kidney Tubular Cell Membrane | (-) Isoproterenol | 660 | [11] |
| Rat Kidney Tubular Cell Membrane | (-) Epinephrine | 4300 | [11] |
| Rat Kidney Tubular Cell Membrane | (-) Norepinephrine | 13500 | [11] |
| Rat Adipocyte Membranes | (-) Propranolol | 17 | [12] |
Experimental Protocols
Radioligand Binding Assay (Saturation Experiment)
This protocol is a generalized procedure for determining the Kd and Bmax of (-)-[³H]DHA in a given tissue or cell membrane preparation.
a. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., Tris-HCl) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
b. Binding Incubation:
-
In a series of tubes, add a constant amount of membrane protein.
-
Add increasing concentrations of (-)-[³H]DHA.
-
For each concentration of (-)-[³H]DHA, prepare a parallel set of tubes containing a high concentration of a non-radiolabeled beta-adrenergic antagonist (e.g., 1 µM propranolol) to determine non-specific binding.[5]
-
Incubate the tubes at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[4][15]
c. Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under vacuum.[15]
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
d. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
e. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each (-)-[³H]DHA concentration.
-
Plot specific binding against the concentration of (-)-[³H]DHA.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax. Alternatively, a Scatchard plot can be used for linearization.[3]
Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the β-AR.
a. Assay Setup:
-
Follow the membrane preparation steps as described above.
-
In a series of tubes, add a constant amount of membrane protein.
-
Add a constant concentration of (-)-[³H]DHA, typically at a concentration close to its Kd value.
-
Add increasing concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no competing ligand) and non-specific binding (with a high concentration of a standard antagonist like propranolol).
b. Incubation, Separation, and Quantification:
-
Follow the same procedures for incubation, filtration, and scintillation counting as in the saturation binding assay.
c. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of (-)-[³H]DHA).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of (-)-[³H]DHA and Kd is its dissociation constant determined from saturation experiments.[16]
Autoradiography
This technique allows for the localization of β-ARs within intact tissue sections.[17]
a. Tissue Preparation:
-
Freeze fresh tissue and cut thin sections using a cryostat.
-
Mount the sections on microscope slides.[17]
b. In situ Binding:
-
Incubate the slide-mounted sections with a solution containing (-)-[³H]DHA.[5]
-
For non-specific binding, incubate adjacent sections in the same solution containing an excess of an unlabeled antagonist.[5][18]
-
Wash the slides to remove unbound radioligand.
-
Dry the slides.
c. Autoradiogram Generation:
-
Appose the labeled tissue sections to a radiation-sensitive film or emulsion-coated coverslip.[9][17]
-
Expose in the dark for a period of weeks to months, depending on the radioactivity level.
-
Develop the film or emulsion to visualize the silver grains, which indicate the location of the radioligand binding.
d. Analysis:
-
Quantify the density of silver grains using image analysis software to determine the relative density of β-ARs in different anatomical regions.[18]
Visualizations: Pathways and Workflows
Caption: Canonical Gs-protein coupled beta-adrenergic signaling pathway.
Caption: Experimental workflow for a radioligand binding assay using (-)-[³H]DHA.
Caption: Principle of competitive binding assays with (-)-[³H]DHA.
Beta-Adrenergic Signaling Pathways
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in cardiovascular and pulmonary physiology, among other functions.[19][20] Upon activation by an agonist like norepinephrine, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein.[19]
-
β1 and β2-Adrenergic Receptors: These receptors primarily couple to the stimulatory G-protein, Gs.[19] The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[19][21] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[19] PKA proceeds to phosphorylate various intracellular proteins, leading to the final physiological response, such as increased heart rate and contractility in cardiac muscle.[19][21]
-
Alternative Signaling: While the Gs-adenylyl cyclase pathway is canonical, evidence suggests that β-ARs can also signal through cAMP-PKA-independent mechanisms, potentially involving Src family tyrosine kinases.[22][23]
The use of (-)-[³H]DHA allows researchers to quantify the receptor population that initiates these signaling cascades. Changes in receptor number or affinity, as measured by (-)-[³H]DHA binding, can be correlated with alterations in downstream signaling events, such as adenylyl cyclase activity, providing insights into receptor function in both healthy and diseased states.[24]
Conclusion
This compound remains an indispensable tool for the pharmacological investigation of beta-adrenergic receptors. Its robust binding characteristics allow for reliable quantification and characterization of β-ARs in a multitude of biological preparations. The experimental protocols outlined in this guide, from membrane preparation to sophisticated data analysis, provide a framework for utilizing (-)-[³H]DHA to its full potential. By integrating binding data with functional assays and an understanding of the underlying signaling pathways, researchers and drug development professionals can continue to unravel the complexities of beta-adrenergic signaling and develop novel therapeutics targeting this critical receptor family.
References
- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histoautoradiographic localization of (-)-3H-dihydroalprenolol in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of beta adrenergic receptors in human cerebral arteries and alteration of the receptors after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autoradiographic characterization of beta adrenergic receptors in coronary blood vessels and myocytes in normal and ischemic myocardium of the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the beta-adrenergic receptors of cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Beta-adrenergic-receptor localization by light microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of beta-adrenergic receptors in canine cardiac myocytes using autoradiography and an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. ovid.com [ovid.com]
- 21. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Novel signaling pathway through the beta-adrenergic receptor. [vivo.weill.cornell.edu]
- 23. researchgate.net [researchgate.net]
- 24. beta-Adrenergic receptors, adenylate cyclase activity, and cardiac dysfunction in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Powerful Tool: The Discovery and History of (-)-Dihydroalprenolol in Beta-Adrenergic Receptor Research
A deep dive into the synthesis, characterization, and application of a cornerstone radioligand in pharmacology.
(-)-Dihydroalprenolol (DHA), a name synonymous with the golden age of receptor pharmacology, emerged as an indispensable tool for the direct labeling and characterization of beta-adrenergic receptors. Its development in the 1970s revolutionized the study of these crucial receptors, enabling researchers to quantify their density, determine their binding affinities for various drugs, and unravel their physiological roles in a multitude of tissues. This technical guide explores the discovery, synthesis, and seminal experimental applications of (-)-[3H]Dihydroalprenolol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and foundational methodologies.
From Antagonist to Radioligand: The Genesis of this compound
The story of this compound begins with its parent compound, (-)-alprenolol, a potent and competitive beta-adrenergic antagonist. The breakthrough came with the realization that a radiolabeled version of a high-affinity antagonist could serve as a powerful probe to directly identify and quantify beta-adrenergic receptors. The catalytic reduction of (-)-alprenolol with tritium gas yielded the saturated product, (-)-[3H]dihydroalprenolol.[1] This process involves the addition of tritium across the double bond and exchange into the adjacent benzylic position of the alprenolol molecule.[1] Crucially, studies confirmed that the biological activity of (-)-[3H]dihydroalprenolol, its non-radioactive counterpart dihydroalprenolol, and the parent compound alprenolol were identical in terms of their ability to bind to beta-adrenergic receptors and inhibit catecholamine-stimulated adenylate cyclase.[1]
The use of tritium as a radiolabel offers several advantages in this context. Tritium is a low-energy beta emitter, which makes it safer to handle in a laboratory setting and allows for high-resolution autoradiography.[2][3] Furthermore, tritium labeling can achieve very high specific activities, enabling the detection of even low concentrations of receptors.[3]
Unlocking the Beta-Adrenergic Receptor: Key Experimental Data
The introduction of (-)-[3H]DHA as a radioligand led to a flurry of research that characterized beta-adrenergic receptors in a wide array of tissues. These studies typically involved radioligand binding assays to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in a given tissue.
| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein unless otherwise noted) | Reference |
| Human Polymorphonuclear Cell Particulates | β2 | 1 - 5 | 870 +/- 128 receptors/cell | [4] |
| Rat Vas Deferens Membranes | β2 | 0.3 | 460 fmol/g wet tissue weight | [5] |
| Human Myometrium Particulates | β2 (at least 87%) | 0.50 | 70 | [6] |
| BC3H1 Nonfusing Muscle Cell Line | β2 (high affinity site) | 0.53 | 58 | [7] |
| Rabbit Lung Tissue | β-adrenergic | 2 | 246 - 576 | [8] |
| Rat Kidney Tubular Cell Membrane | β1 | 7.1 | 69.8 +/- 29.1 | [9] |
| Rat Adipocyte Membranes (high affinity site) | β1 | 2 - 4 | ~100 (~50,000 sites/adipocyte ) | [10] |
| Rat Cardiac Membranes | β1 | 5.7 +/- 1.1 | Not specified | [11] |
| Early Human Placenta (8-12 weeks) | β2 | 2.80 +/- 0.9 | 330.30 +/- 93.5 | [12] |
These quantitative data, derived from numerous studies, provided the first direct evidence for the density and distribution of beta-adrenergic receptors, laying the groundwork for understanding their physiological regulation and the mechanism of action of adrenergic drugs.
Methodologies in Focus: Experimental Protocols
The successful application of (-)-[3H]DHA hinges on robust and well-defined experimental protocols. While specific parameters may vary between laboratories and tissue types, the core methodologies for its synthesis and use in binding assays share a common framework.
Synthesis and Radiolabeling of this compound
The preparation of (-)-[3H]Dihydroalprenolol is achieved through the catalytic reduction of its unsaturated precursor, (-)-alprenolol.
Protocol for Tritium Labeling of (-)-Alprenolol:
-
Precursor Preparation: High-purity (-)-alprenolol serves as the starting material.
-
Catalyst Selection: A suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the reduction reaction.
-
Tritiation Reaction: (-)-Alprenolol is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate) in the presence of the catalyst. The reaction vessel is then evacuated and exposed to tritium gas (T2).
-
Reaction Conditions: The reaction is typically carried out at room temperature and is monitored for the uptake of tritium gas.
-
Purification: Following the reaction, the catalyst is removed by filtration. The crude product is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate (-)-[3H]Dihydroalprenolol from any unreacted starting material or byproducts.
-
Specific Activity Determination: The specific activity of the final product (measured in Curies per millimole, Ci/mmol) is determined to quantify the amount of radioactivity incorporated per mole of the compound.
Radioligand Binding Assay using (-)-[3H]Dihydroalprenolol
The following protocol outlines a typical radioligand binding assay to characterize beta-adrenergic receptors in a membrane preparation.
Protocol for Beta-Adrenergic Receptor Binding Assay:
-
Membrane Preparation:
-
Tissues are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris and nuclei.
-
The supernatant is then subjected to a higher speed centrifugation to pellet the membrane fraction containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Lowry or Bradford assay).
-
-
Binding Incubation:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of (-)-[3H]DHA in the assay buffer.
-
To determine total binding , membranes are incubated with only the radioligand.
-
To determine non-specific binding , a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled beta-adrenergic antagonist (e.g., 1 µM propranolol). This displaces the specific binding of the radioligand to the receptors, leaving only the binding to non-receptor components.
-
For competition binding assays , membranes are incubated with a fixed concentration of (-)-[3H]DHA and varying concentrations of an unlabeled competing ligand (agonist or antagonist).
-
-
Separation of Bound and Free Radioligand:
-
Following incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is then counted using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The specific binding data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
-
For competition binding data, the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizing the Molecular Mechanisms and Experimental Processes
To better understand the context of this compound's application, the following diagrams illustrate the beta-adrenergic signaling pathway it helps to probe and the general workflow of the binding assays in which it is employed.
Caption: Canonical β-adrenergic receptor signaling pathway.
Caption: General workflow for a radioligand binding assay.
Conclusion
The discovery and application of (-)-[3H]Dihydroalprenolol marked a pivotal moment in pharmacology and our understanding of G-protein coupled receptors. This radioligand provided the first direct means to quantify and characterize beta-adrenergic receptors, transforming them from a theoretical concept into a tangible molecular entity. The foundational experimental protocols developed for its use have been adapted and refined over the decades and continue to influence modern drug discovery and development. For researchers in this field, a thorough understanding of the history and technical underpinnings of this compound's use is not merely a historical exercise, but a gateway to appreciating the elegant experimental designs that have illuminated a fundamental aspect of cellular communication.
References
- 1. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research | MDPI [mdpi.com]
- 4. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of estrogen and progesterone on beta-adrenergic receptor activity in rabbit lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-adrenergic receptors in early human placenta characterization of [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Dihydroalprenolol: An In-depth Technical Guide to a High-Affinity Beta-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydroalprenolol (DHA) is a potent, non-selective beta-adrenergic receptor antagonist that has been instrumental in the characterization and quantification of beta-adrenergic receptors. As a hydrogenated derivative of the beta-blocker alprenolol, its tritiated form, [³H]-DHA, is a widely utilized radioligand in receptor binding assays due to its high affinity and ability to label beta-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its binding characteristics, experimental applications, and its role in elucidating the beta-adrenergic signaling pathway.
Core Properties of this compound
This compound acts as a competitive antagonist at beta-adrenergic receptors, blocking the binding of endogenous catecholamines like epinephrine and norepinephrine. This blockade inhibits the downstream signaling cascade typically initiated by these agonists. The biological activity of (-)-[³H]dihydroalprenolol has been shown to be identical to that of unlabeled dihydroalprenolol and its parent compound, alprenolol, in both direct ligand binding and inhibition of catecholamine-stimulated adenylyl cyclase.[1]
Quantitative Data Presentation
The binding affinity of this compound for beta-adrenergic receptors has been determined in various tissues and cell lines. The following tables summarize key quantitative data from the literature. It is important to note that direct comparative studies of DHA binding to all three beta-adrenergic receptor subtypes (β1, β2, and β3) in a single system are limited. Most studies characterize its high affinity for β1 and β2 receptors in tissues where these subtypes are predominantly expressed.
Table 1: Binding Affinity (Kd) of (-)-[³H]Dihydroalprenolol for Beta-Adrenergic Receptors
| Tissue/Cell Line | Species | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Myometrium | Human | Predominantly β2 | 0.50 | 70 | [3] |
| Rat Vas Deferens | Rat | Predominantly β2 | 0.3 | 460 fmol/g wet tissue | [4] |
| BC3H1 Cells | (Muscle Cell Line) | β2 | 0.53 (high affinity site) | 58 | [5] |
| Human Epidermal Keratinocytes | Human | β2 | ~1.4 | ~280 | [6] |
| Canine Myocardium (Myocytes) | Canine | β1 | 1.57 - 1.71 | N/A | [7] |
| Canine Myocardium (Arterioles) | Canine | N/A | 0.26 | N/A | [7] |
| Human Polymorphonuclear Cells | Human | β2 | 1 - 5 | 870 +/- 128 receptors/cell | [7] |
| Rat Adipocyte Membranes | Rat | β1 | 2 - 4 (high affinity site) | ~100 | [8] |
Table 2: Inhibitory Constants (Ki) of this compound and Other Beta-Blockers
| Compound | Receptor Subtype | Ki (nM) | Cell Line/Tissue | Reference |
| (-)-Propranolol | β-adrenergic | 6.9 | Guinea-pig ventricular muscle | [9] |
Signaling Pathways
This compound exerts its effects by blocking the canonical beta-adrenergic signaling pathway. Upon agonist binding, beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activate a stimulatory G protein (Gs). This initiates a cascade of events leading to a physiological response. As an antagonist, DHA prevents this activation.
Caption: Beta-Adrenergic Signaling Pathway and DHA Blockade.
Experimental Protocols
Radioligand Binding Assay: Competition Binding
This protocol details a competition binding assay to determine the affinity (Ki) of a test compound for beta-adrenergic receptors using [³H]-DHA.
References
- 1. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (-)-Dihydroalprenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydroalprenolol (DHA) is a hydrogenated derivative of the beta-adrenergic antagonist, alprenolol.[1][2] It is a critical tool in pharmacology and molecular biology, primarily utilized in its tritiated form, (-)-[3H]dihydroalprenolol, as a high-affinity radioligand for the direct study and characterization of beta-adrenergic receptors.[3] As a competitive antagonist, DHA binds to β-adrenoceptors without activating them, thereby blocking the action of endogenous agonists like epinephrine and norepinephrine.[2] Its biological activity is identical to that of its parent compound, alprenolol.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its interaction with cellular signaling pathways.
Physicochemical Properties
The physicochemical characteristics of a molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol | [1][2] |
| Molecular Formula | C₁₅H₂₅NO₂ | [1][4] |
| Molecular Weight | 251.37 g/mol | [1] |
| XLogP3 (Lipophilicity) | 3.4 | [1][4] |
| Hydrogen Bond Donors | 2 | [1][4] |
| Hydrogen Bond Acceptors | 3 | [1][4] |
| Polar Surface Area | 41.5 Ų | [1][4] |
| CAS Number | 60106-89-0 | [1][2] |
| pKa (Basic) | ~9.5 (Value for Alprenolol) | [5] |
| Melting Point | 107-109 °C (Value for Alprenolol) | [5] |
| Water Solubility | 547 mg/L (Value for Alprenolol) | [5] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the scientific application of this compound.
Protocol for Beta-Adrenergic Receptor Radioligand Binding Assay
This protocol outlines a standard filtration-based radioligand binding assay using (-)-[3H]Dihydroalprenolol to determine receptor density (Bmax) and affinity (Kd) in cell membranes.
3.1.1 Materials
-
Radioligand: (-)-[3H]Dihydroalprenolol ([3H]DHA)
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at assay temperature.
-
Non-specific binding agent: 10 µM l-Propranolol (or other high-affinity beta-blocker).
-
Cell Membranes: Isolated from tissue or cultured cells expressing beta-adrenergic receptors.
-
Filtration Apparatus: 96-well harvester with GF/C filters.
-
Scintillation Counter and compatible scintillation fluid.
3.1.2 Membrane Preparation
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA).[6]
-
Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris.[6]
-
Centrifuge the resulting supernatant at high speed (~20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[6][7]
-
Wash the pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.[6][7]
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Lowry assay).[6][7]
3.1.3 Binding Assay Procedure
-
Set up assay tubes or a 96-well plate in triplicate for each condition.
-
Total Binding: Add a range of increasing concentrations of [3H]DHA (e.g., 0.1 to 20 nM) to the tubes.
-
Non-specific Binding: Add the same concentrations of [3H]DHA to a parallel set of tubes that also contain a high concentration of an unlabeled competitor (e.g., 10 µM l-Propranolol) to saturate the receptors.[8]
-
Initiate the binding reaction by adding the membrane preparation (typically 25-100 µg of protein) to each tube for a final volume of 250-500 µL.[6][8]
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[6][9]
-
Terminate the reaction by rapid vacuum filtration through GF/C filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[6][8]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]
3.1.4 Data Analysis
-
Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts for each [3H]DHA concentration.
-
Plot the specific binding values against the concentration of [3H]DHA.
-
Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol for pKa Determination by Potentiometric Titration
This protocol describes a general method for determining the ionization constant (pKa) of a weakly basic compound like this compound.
3.2.1 Materials
-
This compound sample
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
High-purity water
3.2.2 Procedure
-
Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration (e.g., 1 mM).[10]
-
Place the solution in the titration vessel on the magnetic stirrer and immerse the pH electrode.[10]
-
Adjust the initial pH of the solution to the acidic range (e.g., pH 2.0) by adding 0.1 M HCl.[10]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[10]
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).
-
Perform a minimum of three replicate titrations for accuracy.[10]
3.2.3 Data Analysis
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion (the inflection point) of the sigmoidal curve. This is the point where 50% of the compound is ionized.[11][12]
Signaling Pathways and Mechanism of Action
This compound functions as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its binding blocks the initiation of downstream signaling cascades typically triggered by catecholamines.
Canonical Pathway: The primary signaling pathway for β-receptors involves coupling to a stimulatory G-protein (Gs). Activation of Gs leads to the activation of adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous cellular substrates to elicit a physiological response.
Non-Canonical Pathways: In addition to the canonical pathway, β-receptors can signal through alternative, Gs-protein-dependent or independent mechanisms. These can include the direct stimulation of Src family tyrosine kinases by the Gs protein or the transactivation of receptor tyrosine kinases (RTKs), leading to the activation of the Ras/Raf/MEK/MAPK signaling cascade.
By binding to the receptor, this compound prevents the conformational change necessary for G-protein coupling, thereby inhibiting all subsequent downstream events.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a beta-adrenergic receptor radioligand binding assay.
Signaling Pathway
References
- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 2. 1-((1-Methylethyl)amino)-3-(2-propylphenoxy)-2-propanol | C15H25NO2 | CID 43216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroalprenolol, (R)- | C15H25NO2 | CID 6337684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature dependence of [3H]dihydroalprenolol binding in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ijirss.com [ijirss.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Dihydroalprenolol binding sites in the brain
An In-depth Technical Guide to (-)-Dihydroalprenolol Binding Sites in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DHA), a hydrogenated derivative of the beta-adrenergic blocker alprenolol, is a critical tool in neuroscience and pharmacology.[1] Its tritiated form, [³H]DHA, serves as a high-affinity radioligand used to label and quantify beta-adrenergic receptors (β-ARs) in various tissues, including the brain.[1][2] First established as a valuable research tool in 1976, [³H]DHA binding assays have enabled significant advancements in understanding the distribution, density, and pharmacological properties of these receptors.[1] Beta-adrenergic receptors, which include β1 and β2 subtypes in the brain, are G-protein-coupled receptors (GPCRs) that play crucial roles in synaptic plasticity, memory formation, and neuroinflammation.[3][4]
This guide provides a comprehensive overview of , detailing quantitative binding data, experimental protocols, and associated signaling pathways. A critical consideration for researchers is that while [³H]DHA is a potent beta-adrenergic antagonist, it can also bind to other sites, notably serotonin 5-HT1 receptor subtypes, which requires careful experimental design to ensure accurate interpretation of results.[5][6]
Binding Characteristics and Quantitative Data
[³H]DHA binds to beta-adrenergic receptors in a rapid, reversible, saturable, and stereoselective manner.[7] The binding affinity (Kd) and receptor density (Bmax) are key parameters determined through saturation binding experiments, while the affinity of other competing ligands (Ki) is determined through competition assays.
Primary Target: Beta-Adrenergic Receptors
The primary binding sites for [³H]DHA in the brain are β1- and β2-adrenergic receptors. High densities of these receptors have been identified in the superficial layers of the cerebral cortex, the caudate-putamen, the molecular layer of the cerebellum, and the hippocampus.[8][9]
Off-Target Binding: Serotonin Receptors
Studies have revealed that [³H]DHA can also bind with high affinity to a subtype of the serotonin-1 receptor.[5][6] Depletion of endogenous serotonin can unmask these binding sites, leading to an apparent increase in [³H]DHA binding that is not related to beta-receptors. This cross-reactivity is a critical factor to control for in experimental design, often by including serotonin-related compounds in the assay to block this interaction.[5]
Quantitative Binding Data
The following tables summarize key binding parameters for [³H]DHA and competing ligands across different tissues, providing context for brain-related studies.
Table 1: [³H]DHA Binding Affinity (Kd) and Receptor Density (Bmax)
| Tissue/Species | Kd (nM) | Bmax (fmol/mg protein) | Bmax (Other Units) | Citation |
| Human Cerebral Arteries | 12.3 | 790 | [10] | |
| Human Myometrium | 0.50 | 70 | [7] | |
| Rat Kidney Tubular Membrane | 7.1 | 69.8 | [11] | |
| Rat Vas Deferens | 0.3 | 460 fmol/g wet tissue | [12] |
Table 2: Inhibition Constants (Ki) of Various Ligands for [³H]DHA Binding Sites in Human Cerebral Arteries
| Competing Ligand | Ki (M) | Citation |
| Propranolol | 4.1 x 10⁻⁸ | [10] |
| Metoprolol (β1 selective) | 6.8 x 10⁻⁸ and 7.9 x 10⁻⁶ | [10] |
| Butoxamine (β2 selective) | 2.2 x 10⁻⁸ and 2.1 x 10⁻⁶ | [10] |
| Isoproterenol (Agonist) | 1.7 x 10⁻⁶ | [10] |
| Epinephrine (Agonist) | 8.3 x 10⁻⁶ | [10] |
| Norepinephrine (Agonist) | 2.3 x 10⁻⁵ | [10] |
Experimental Protocols
Accurate characterization of [³H]DHA binding sites relies on standardized and meticulously executed experimental protocols.
Radioligand Binding Assay for Brain Membranes
This assay quantifies receptor density (Bmax) and affinity (Kd) in membrane preparations from brain tissue.[13]
Methodology:
-
Tissue Homogenization: Frozen brain tissue is homogenized in approximately 20 volumes of a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[14]
-
Membrane Preparation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris. The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes. The pellet is washed by resuspension in fresh buffer and re-centrifugation.[14][15]
-
Protein Quantification: The protein concentration of the final membrane suspension is determined using a standard method, such as the BCA assay.[14]
-
Incubation: Aliquots of the membrane preparation (typically 50-120 µg of protein) are incubated in a 96-well plate.[14]
-
For Saturation Assays (Kd, Bmax): Membranes are incubated with increasing concentrations of [³H]DHA. Non-specific binding is determined in a parallel set of wells containing a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).
-
For Competition Assays (Ki): Membranes are incubated with a fixed concentration of [³H]DHA and varying concentrations of the unlabeled competitor drug.[15]
-
-
Equilibrium: Plates are incubated, often at 30°C for 60 minutes, to allow the binding to reach equilibrium.[14]
-
Separation of Bound/Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.[14]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[14]
-
Data Analysis:
Quantitative Autoradiography
This technique visualizes the anatomical distribution and density of receptors in intact brain tissue sections.[8][16]
Methodology:
-
Tissue Preparation: The brain is rapidly frozen, and thin (e.g., 10-20 µm) cryosections are cut and mounted onto microscope slides.[8]
-
Incubation: Slide-mounted sections are incubated with a solution containing [³H]DHA until equilibrium is reached.[8]
-
Defining Non-specific Binding: Adjacent sections are incubated with the same concentration of [³H]DHA plus a high concentration of an unlabeled competitor (e.g., propranolol) to define non-specific binding.
-
Washing: Slides are washed in cold buffer to remove unbound radioligand, followed by a quick dip in distilled water to remove buffer salts.[17]
-
Drying and Exposure: The sections are dried, and the slides are apposed to a radiation-sensitive film or emulsion-coated coverslip.[8] They are stored in the dark for an exposure period that can last several weeks.
-
Development and Imaging: The film or emulsion is developed, creating an image where the density of silver grains corresponds to the concentration of radioligand binding.
-
Quantification: The optical density of the autoradiograms is measured using a densitometer or image analysis software. These values are converted to receptor concentration (e.g., fmol/mg tissue) by comparison with co-exposed radioactive standards.[18]
Signaling Pathways of Beta-Adrenergic Receptors
Activation of β-ARs by endogenous catecholamines (norepinephrine, epinephrine) initiates intracellular signaling cascades that modulate neuronal function.[19]
Canonical Gs-cAMP-PKA Pathway
This is the primary signaling pathway for both β1- and β2-adrenergic receptors.[19][20]
-
Receptor Activation: Norepinephrine or another agonist binds to the β-AR.
-
G-Protein Coupling: The receptor activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The α-subunit of Gs dissociates and activates adenylyl cyclase (AC).[19]
-
cAMP Production: AC converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[20]
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release and activate the catalytic subunits.[19]
-
Downstream Effects: Activated PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP Response Element-Binding protein), leading to changes in gene expression and modulation of synaptic plasticity.[3][4]
References
- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serotonin depletion unmasks serotonergic component of [3H]dihydroalprenolol binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two putatively selective radioligands for labeling central nervous system beta-adrenergic receptors: inadequacy of [3H]dihydroalprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-adrenergic-receptor localization by light microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hippocampal alpha- and beta-adrenergic receptors: comparison of [3H]dihydroalprenolol and [3H]WB 4101 binding with noradrenergic innervation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of beta adrenergic receptors in human cerebral arteries and alteration of the receptors after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 17. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor density pattern confirms and enhances the anatomic-functional features of the macaque superior parietal lobule areas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (-)-Dihydroalprenolol in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dihydroalprenolol (DHA), a derivative of the beta-adrenergic antagonist alprenolol, has become an indispensable tool in neuroscience research.[1] Its tritiated form, --INVALID-LINK---DHA, serves as a high-affinity radioligand, enabling the precise labeling, quantification, and characterization of beta-adrenergic receptors (β-ARs) in the central nervous system and other tissues.[2] This guide provides an in-depth overview of DHA's applications, presenting detailed experimental protocols, quantitative binding data, and visualizations of associated signaling pathways and workflows. By offering a comprehensive resource, this document aims to facilitate the effective use of --INVALID-LINK---DHA in studies investigating receptor pharmacology, neurological disorders, and the development of novel therapeutics targeting the adrenergic system.
Introduction to this compound and Beta-Adrenergic Receptors
This compound is a potent and competitive beta-adrenergic receptor antagonist.[2] Its key value in research stems from its tritiated form, --INVALID-LINK---DHA, which is used to directly identify and quantify β-ARs.[1][2] The binding of --INVALID-LINK---DHA to these receptors is characterized by high affinity, rapid association, and ready reversibility, making it an ideal radioligand for in vitro assays.[3]
Beta-adrenergic receptors are G-protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[4][5] They are broadly classified into β1, β2, and β3 subtypes, all of which play critical roles in neuronal signaling, cardiac function, and metabolic regulation.[1][6] In the brain, β-ARs are implicated in processes such as learning, memory, and mood regulation. Their dysfunction has been linked to various conditions, including major depression and multiple sclerosis.[1][7] --INVALID-LINK---DHA binds with high affinity to both β1 and β2 receptors, allowing for the comprehensive study of these important drug targets.[1]
Mechanism of Action and Signaling Pathway
Beta-adrenergic receptors primarily couple to the stimulatory G-protein (Gs).[6] Upon agonist binding, the receptor activates Gs, which in turn stimulates the enzyme adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[4][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating cellular function.[4][6] As an antagonist, DHA binds to the receptor but does not elicit this conformational change, thereby blocking the signaling cascade initiated by endogenous agonists.
Figure 1. Beta-adrenergic receptor signaling pathway.
Quantitative Data: Binding Properties of ³H-DHA
The affinity (Kd) and density (Bmax) of --INVALID-LINK---DHA binding sites have been characterized in various tissues and cell types. These parameters are crucial for designing and interpreting binding assays.
| Tissue / Cell Type | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Myometrium | Human | 0.50 | 70 | [3] |
| BC3H1 Muscle Cells (High Affinity Site) | - | 0.53 | 58 | [8] |
| BC3H1 Muscle Cells (Low Affinity Site) | - | 110 | 1100 | [8] |
| Vas Deferens | Rat | 0.3 | 460 (fmol/g tissue) | [9] |
| Brown Adipocytes | Hamster | 1.4 | 57,000 sites/cell | [10] |
| Brain Cortex | Rat | Not Specified | Decreased by 29% after chronic desipramine | [11] |
Table 1: Summary of reported binding parameters for --INVALID-LINK---Dihydroalprenolol.
Experimental Protocols
--INVALID-LINK---DHA is primarily used in two key experimental techniques: radioligand binding assays and receptor autoradiography.
Radioligand Binding Assays
These assays are used to determine the affinity (Kd) and number of binding sites (Bmax) for a receptor, or to measure the affinity of competing unlabeled drugs (Ki).
Figure 2. Workflow for a --INVALID-LINK---DHA radioligand binding assay.
A. Membrane Preparation (from Brain Tissue) [11][12]
-
Homogenization: Dissect brain tissue of interest on ice and homogenize in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors).
-
Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 15-20 minutes at 4°C) to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. Aliquot and store at -80°C until use.
B. Saturation Binding Assay (to determine Kd and Bmax) [12]
-
Setup: In a 96-well plate or individual tubes, prepare reactions in duplicate or triplicate.
-
Total Binding: To each well, add a constant amount of membrane protein (e.g., 50-120 µg), assay buffer, and increasing concentrations of --INVALID-LINK---DHA (e.g., 0.1 - 20 nM).
-
Nonspecific Binding (NSB): In a parallel set of wells, add membrane protein, the same range of --INVALID-LINK---DHA concentrations, and a high concentration of an unlabeled competitor (e.g., 1-10 µM propranolol) to saturate the receptors.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or room temperature) with gentle agitation to reach equilibrium.[12]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[12] This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting the nonspecific binding from the total binding at each concentration. Plot specific binding versus the concentration of --INVALID-LINK---DHA and use non-linear regression to determine the Kd and Bmax values.
In Vitro Receptor Autoradiography
This technique visualizes the distribution and density of β-ARs in tissue sections.[13]
A. Tissue Sectioning [14]
-
Rapidly freeze the brain or tissue of interest.
-
Using a cryostat, cut thin sections (e.g., 20 µm).
-
Thaw-mount the sections onto gelatin-coated or specialized microscope slides (e.g., Superfrost®).
-
Store slides desiccated at -80°C until the day of the assay.
-
Pre-incubation: Bring slides to room temperature. Pre-incubate them in a buffer solution (e.g., 50 mM Tris with 5 mM MgCl₂, pH 7.4) for approximately 30 minutes to rehydrate the tissue and wash away any endogenous ligands.[14]
-
Incubation: Remove slides and place them horizontally in a humidified chamber. Cover each section with a solution containing a single concentration of --INVALID-LINK---DHA (typically 2-3 times the Kd value).
-
Nonspecific Binding: For a parallel set of slides, perform the incubation in the presence of a high concentration of an unlabeled competitor (e.g., propranolol) to define nonspecific binding.[13]
-
Incubation Time: Incubate for a sufficient duration to reach equilibrium (e.g., 90 minutes at room temperature).[14]
-
Washing: Rapidly aspirate the incubation solution and wash the slides in multiple changes of ice-cold buffer (e.g., 3 washes for 5 minutes each) to remove unbound radioligand.[13][14]
-
Rinse: Perform a final brief dip in ice-cold distilled water to remove buffer salts.[13][14]
-
Drying: Dry the slides quickly under a stream of cool or warm air.
C. Imaging and Analysis [13][14]
-
Exposure: Place the dried slides in an X-ray cassette and appose them to a tritium-sensitive phosphor screen or film, along with calibrated radioactive standards.
-
Imaging: Expose for a period ranging from days to weeks, depending on the signal intensity. Scan the phosphor screen using a phosphorimager.
-
Quantification: Using image analysis software, draw regions of interest (ROIs) over specific brain areas.[13] Convert the optical density or signal intensity within each ROI to radioactivity concentration (e.g., fmol/mg tissue) by creating a standard curve from the co-exposed radioactive standards. Specific binding is determined by subtracting the nonspecific signal from the total signal for each brain region.[13]
Conclusion
This compound, particularly its tritiated form, remains a cornerstone in the study of beta-adrenergic receptors. Its reliability in quantitative binding assays and receptor mapping studies has provided foundational knowledge of the adrenergic system's role in health and disease. The detailed protocols and data presented in this guide offer a practical framework for researchers aiming to leverage this powerful radioligand. As neuroscience continues to unravel the complexities of GPCR signaling, the precise characterization of receptor pharmacology using tools like --INVALID-LINK---DHA will be essential for the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [3H]dihydroalprenolol binding to beta adrenergic receptors in multiple sclerosis brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subcellular distribution of beta-adrenoceptors in brain following administration of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Autoradiography [fz-juelich.de]
- 14. giffordbioscience.com [giffordbioscience.com]
(-)-Dihydroalprenolol: A Technical Guide on its Application in Major Depression Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dihydroalprenolol (DHA), a potent beta-adrenergic receptor antagonist, has served as an invaluable radioligand in the study of the noradrenergic system's role in the pathophysiology of major depressive disorder (MDD). This technical guide provides an in-depth overview of DHA's mechanism of action, its application in preclinical depression models, and the associated signaling pathways. Detailed experimental protocols for key assays, quantitative data on receptor binding, and visualizations of relevant biological and experimental workflows are presented to facilitate further research and drug development in the field of affective neuroscience.
Introduction: The Noradrenergic Hypothesis of Depression and the Role of this compound
The noradrenergic hypothesis of depression posits that a deficiency in the neurotransmitter norepinephrine within certain brain circuits contributes to the symptoms of major depressive disorder. Beta-adrenergic receptors (β-ARs), particularly the β1 and β2 subtypes, are key components of this system, mediating the postsynaptic effects of norepinephrine. Alterations in the density and sensitivity of these receptors have been consistently implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs.
(-)-[³H]Dihydroalprenolol, a tritiated derivative of the beta-blocker alprenolol, has been instrumental in elucidating these neurobiological changes. Its high affinity and specificity for β-ARs make it an ideal tool for in vitro and ex vivo quantification of receptor density (Bmax) and binding affinity (Kd) through radioligand binding assays and quantitative autoradiography.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies utilizing this compound to investigate beta-adrenergic receptors in the context of major depression and antidepressant treatment.
Table 1: Binding Affinity (Kd) and Density (Bmax) of (-)-[³H]Dihydroalprenolol in Rodent Brain Regions Following Chronic Antidepressant Treatment
| Brain Region | Antidepressant | Treatment Duration | Change in Bmax | Kd (nM) | Reference |
| Frontoparietal Cortex (Layers IV-VI) | Sertraline | Chronic | ↓ | No significant change | [1] |
| Cortex and Hippocampus | Desipramine | 10 days | ↓ | Not specified | [2] |
| Cerebral Cortex, Hippocampus, Thalamus, Amygdala | Imipramine | Repeated | ↓ (β1 subtype) | Not specified | [3] |
Note: "↓" indicates a decrease in Bmax (receptor density). The specific quantitative values for the decrease were not consistently reported in a standardized format across studies.
Table 2: Beta-Adrenergic Receptor Alterations in Postmortem Brain of Individuals with Major Depressive Disorder
| Brain Region | Receptor Subtype | Finding | Method | Reference |
| Frontal Cortex | β-ARs (total) | No significant difference in Bmax or Kd | [³H]DHA binding assay | [4] |
| Frontal Cortex | β1-ARs | Reduced response to agonist stimulation of adenylyl cyclase | Adenylyl cyclase activity assay | [5] |
| Frontal Cortex | α2-ARs | Increased G-protein coupling and reduced inhibition of adenylyl cyclase | [³⁵S]GTPγS binding and adenylyl cyclase assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of this compound and major depression research are provided below.
Radioligand Binding Assay for Beta-Adrenergic Receptors in Brain Tissue
This protocol is adapted from methodologies used to determine the density (Bmax) and affinity (Kd) of β-ARs using (-)-[³H]DHA.
Objective: To quantify β-ARs in brain homogenates.
Materials:
-
Brain tissue (e.g., hippocampus, prefrontal cortex)
-
(-)-[³H]Dihydroalprenolol (specific activity ~90-102 Ci/mmol)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂
-
Propranolol (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
For saturation experiments, set up a series of tubes with a constant amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of (-)-[³H]DHA (e.g., 0.1 - 20 nM).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled propranolol (e.g., 1 µM) to determine non-specific binding.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Analyze the specific binding data using Scatchard analysis to determine the Kd and Bmax values.
-
Adenylyl Cyclase Activity Assay
This protocol measures the functional coupling of β-ARs to their downstream effector, adenylyl cyclase.
Objective: To measure the production of cyclic AMP (cAMP) in response to β-AR stimulation.
Materials:
-
Brain tissue membranes (prepared as in 3.1)
-
[α-³²P]ATP or [³H]ATP
-
ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine)
-
cAMP
-
Theophylline (a phosphodiesterase inhibitor)
-
Isoproterenol (a β-AR agonist)
-
Tris-HCl buffer
-
MgCl₂
-
Dowex and Alumina columns (for separation of [³²P]cAMP) or HPLC system (for [³H]cAMP)
Procedure:
-
Assay Reaction:
-
In assay tubes, combine the brain membrane preparation, ATP regenerating system, theophylline, and MgCl₂ in Tris-HCl buffer.
-
Add the β-AR agonist (e.g., isoproterenol) at various concentrations to stimulate adenylyl cyclase. Include a set of tubes without the agonist for basal activity.
-
Initiate the reaction by adding the radiolabeled ATP ([α-³²P]ATP or [³H]ATP).
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS) and boiling.
-
-
cAMP Separation and Quantification:
-
For [α-³²P]ATP: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography[7].
-
For [³H]ATP: Separate [³H]cAMP using high-performance liquid chromatography (HPLC)[8].
-
Quantify the radioactivity in the cAMP fractions using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of cAMP produced per milligram of protein per unit of time.
-
Plot the dose-response curve for the agonist to determine its potency (EC₅₀) and efficacy (Emax).
-
Animal Models of Depression: Unpredictable Chronic Mild Stress (UCMS)
Objective: To induce a depressive-like phenotype in rodents.
Procedure:
-
Subject rodents to a series of mild, unpredictable stressors over a period of several weeks (typically 4-8 weeks).
-
Stressors may include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Damp bedding
-
Reversal of the light/dark cycle
-
Forced swimming in cool water
-
Food and water deprivation
-
-
The sequence and timing of stressors are varied to prevent habituation.
-
Behavioral tests are conducted at the end of the stress period to assess the depressive-like phenotype.
Mandatory Visualizations
Beta-Adrenergic Receptor Signaling Pathway in Major Depression
Caption: Beta-adrenergic signaling cascade implicated in major depression.
Experimental Workflow for (-)-[³H]Dihydroalprenolol Radioligand Binding Assay
Caption: Workflow for β-AR binding assay using (-)-[³H]DHA.
Logical Relationship of Experimental Models in Depression Research
Caption: Interplay of models in depression research.
Conclusion
This compound remains a cornerstone in the neurobiological investigation of major depressive disorder. Its utility in quantifying beta-adrenergic receptors has provided critical insights into the alterations within the noradrenergic system associated with the disease and the adaptive changes that occur with antidepressant treatment. The experimental protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to advancing our understanding of the molecular underpinnings of depression and developing novel therapeutic strategies targeting the beta-adrenergic signaling pathway. Future research employing this compound in conjunction with modern neuroimaging techniques and sophisticated behavioral paradigms will undoubtedly continue to refine our knowledge of this complex disorder.
References
- 1. Chronic administration of sertraline, a selective serotonin uptake inhibitor, decreased the density of beta-adrenergic receptors in rat frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic desipramine treatment on dihydroalprenolol, imipramine, and desipramine binding sites: a quantitative autoradiographic study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. Beta-adrenergic receptor binding in frontal cortex of suicide victims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylate cyclase activity in postmortem brain of suicide subjects: reduced response to beta-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α2-Adrenoceptor Functionality in Postmortem Frontal Cortex of Depressed Suicide Victims - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-performance liquid chromatography assay of brain adenylate cyclase using [3H]ATP as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Dihydroalprenolol's Affinity for Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of the potent beta-adrenergic antagonist, (-)-Dihydroalprenolol (DHA), for its target receptors. It provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for affinity determination, and a visualization of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in pharmacology and drug development.
Quantitative Binding Affinity of this compound
This compound is a widely used radioligand in the study of beta-adrenergic receptors due to its high affinity and specificity.[1] The binding affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The following table summarizes the reported Kd values for (-)-[3H]Dihydroalprenolol binding to beta-1 (β1) and beta-2 (β2) adrenergic receptors in various tissues.
| Receptor Subtype | Tissue/Cell Type | Reported Kd (nM) | Reference |
| Beta-1 (β1) | Rat Kidney Tubular Cell Membrane | 7.1 | [2] |
| Beta-2 (β2) | Rat Vas Deferens Membranes | 0.3 | [3] |
| Beta-2 (β2) | Human Myometrium | 0.50 | [4] |
| Beta-2 (β2) | Cultured Rat Arterial Smooth Muscle Cells | 0.56 ± 0.16 | [5] |
| Beta (unspecified) | Human Epidermal Keratinocytes | ~1.4 | [6] |
| Beta (unspecified) | Human Lymphocytes | 10 | [7] |
Experimental Protocols for Determining Binding Affinity
The determination of this compound's binding affinity for beta-adrenergic receptors is primarily achieved through radioligand binding assays. These assays are crucial for characterizing receptor-ligand interactions and are a cornerstone of pharmacological research.[8]
Radioligand Binding Assay: A General Protocol
A common and effective method for quantifying beta-1 and beta-2 adrenergic binding is a competitive receptor binding assay using radiolabeled [3H]dihydroalprenolol (DHA).[9]
1. Membrane Preparation:
-
Tissues or cells expressing the target beta-adrenergic receptors are homogenized in a cold lysis buffer.[10]
-
The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.[11]
-
The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.[10]
2. Competitive Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]DHA and varying concentrations of a competing unlabeled ligand (the compound of interest).[9][12]
-
The incubation is typically carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.[12]
-
To prevent oxidation of agonist ligands, an antioxidant like ascorbic acid may be included in the incubation medium.[12]
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[9][10] This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]
4. Quantification of Binding:
-
The radioactivity trapped on the filters, which corresponds to the amount of bound [3H]DHA, is measured using a scintillation counter.[10]
-
The amount of bound radioligand is inversely proportional to the concentration and affinity of the competing unlabeled ligand.[9]
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the competing ligand, which is the concentration that inhibits 50% of the specific binding of [3H]DHA.
-
The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competing ligand for the receptor.
Below is a graphical representation of a typical experimental workflow for a radioligand binding assay.
Beta-Adrenergic Receptor Signaling Pathways
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes.[13][14] Upon activation by an agonist, these receptors initiate a downstream signaling cascade. The canonical signaling pathway for beta-1 and beta-2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs).[15][16]
Stimulation of the receptor leads to the Gαs subunit of the G-protein activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][15] The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.[13][16]
The following diagram illustrates the canonical Gs-coupled beta-adrenergic signaling pathway.
It is important to note that beta-adrenergic receptors can also couple to other signaling pathways, including Gi-protein-mediated pathways and G-protein-independent pathways involving β-arrestin, adding complexity to their pharmacological profiles.[16][17]
This guide provides a foundational understanding of this compound's interaction with beta-adrenergic receptors, offering valuable data and methodologies for researchers in the field. The provided information serves as a starting point for more in-depth investigations into the nuanced pharmacology of this important class of receptors.
References
- 1. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the beta-adrenergic receptors of cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. proteopedia.org [proteopedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (-)-[3H]Dihydroalprenolol Binding Assay
For Researchers, Scientists, and Drug Development Professionals
The (-)-[3H]Dihydroalprenolol (DHA) binding assay is a robust and highly sensitive radioligand binding technique fundamental to the study of beta-adrenergic receptors.[1][2] This assay is instrumental in quantifying receptor density (Bmax) and the affinity (Kd) of the radioligand for the receptor.[1][3][4] Furthermore, it is extensively used in competition binding experiments to determine the affinity (Ki) of unlabeled compounds for beta-adrenergic receptors.[1][2][5] These receptors, including the β1, β2, and β3 subtypes, are pivotal in mediating physiological responses to the catecholamines epinephrine and norepinephrine and are key targets for drug development.[6]
Principle of the Assay
The assay quantifies the specific binding of the radiolabeled antagonist, (-)-[3H]DHA, to beta-adrenergic receptors in a given biological sample, typically cell membranes or tissue homogenates.[1][3] By incubating the sample with increasing concentrations of (-)-[3H]DHA, a saturation curve can be generated to determine the Bmax and Kd values. In competition assays, a fixed concentration of (-)-[3H]DHA is incubated with the sample in the presence of varying concentrations of an unlabeled competitor compound. The ability of the unlabeled compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki).[5] The separation of bound from free radioligand is typically achieved by rapid vacuum filtration.[2]
Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate a stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
Materials and Reagents
-
(-)-[3H]Dihydroalprenolol (specific activity ~40-60 Ci/mmol)
-
Membrane Preparation: Tissue homogenate or cultured cells expressing beta-adrenergic receptors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at 25°C.
-
Wash Buffer: Cold Assay Buffer.
-
Unlabeled Ligands: Propranolol (for non-specific binding), and other competing ligands for competition assays.
-
Glass Fiber Filters: Whatman GF/B or equivalent.[2]
-
Scintillation Cocktail
-
Multi-well plates (96-well recommended)
-
Filtration apparatus
-
Liquid Scintillation Counter
Experimental Workflow
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of beta-adrenergic receptors using [3H]dihydroalprenolol in fetal sheep heart: direct evidence of qualitative similarity to the receptors in adult sheep heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Labeling Beta-Adrenergic Receptors with (-)-Dihydroalprenolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing (-)-[³H]Dihydroalprenolol (DHA), a potent beta-adrenergic antagonist, for the labeling, quantification, and characterization of beta-adrenergic receptors (β-ARs). DHA is a valuable radioligand for studying receptor distribution, density, and affinity in various tissues and cell preparations.[1][2]
Introduction to (-)-Dihydroalprenolol
This compound is a hydrogenated derivative of the beta-blocker alprenolol.[2][3] The tritiated form, (-)-[³H]DHA, is widely used as a radioligand in receptor binding assays due to its high affinity and specificity for β-ARs.[4][5][6] Its antagonist nature makes it ideal for labeling the total receptor population without stimulating downstream signaling pathways. The biological activity of DHA is identical to that of alprenolol.[2]
Core Applications
The primary applications of (-)-[³H]DHA in β-AR research include:
-
Radioligand Binding Assays: To determine the density of β-ARs (Bmax) and the affinity of the radioligand (Kd) in tissue homogenates or cell membrane preparations.[4][5][6]
-
Competitive Binding Assays: To determine the affinity (Ki) of unlabeled ligands (agonists or antagonists) for β-ARs by measuring their ability to displace (-)-[³H]DHA.[1][5]
-
Autoradiography: To visualize the anatomical distribution and density of β-ARs in tissue sections.[7][8][9]
Quantitative Data Summary
The following tables summarize key binding parameters for (-)-[³H]DHA with beta-adrenergic receptors in various tissues.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of (-)-[³H]DHA in Various Tissues.
| Tissue/Cell Type | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Myometrium | Human | 0.50 | 70 | [5] |
| Human Polymorphonuclear Cells | Human | 1 - 5 | ~870 receptors/cell | [4] |
| Rat Vas Deferens | Rat | 0.3 | 460 fmol/g wet tissue | [6] |
| Canine Myocardium | Canine | 3.2 ± 0.5 | 31.3 ± 3.1 | [7] |
| Canine Myocardial Arterioles | Canine | 0.26 | 986 grains/0.9 X 10⁻² mm² | [10] |
| Canine Myocardial Myocytes | Canine | 1.57 - 1.71 | 911 - 936 grains/0.9 X 10⁻² mm² | [10] |
| Fetal Sheep Heart | Sheep | 4.8 ± 0.4 | 101.2 ± 7.4 | [11] |
| Rat Adipocyte Membranes | Rat | 12 - 15 | 240 | [12] |
Table 2: Inhibition Constants (Ki) of Various Ligands for (-)-[³H]DHA Binding.
| Ligand | Tissue/Cell Type | Receptor Subtype | Ki (nM) | Reference |
| (-)-Propranolol | Human Myometrium | Beta-2 | - | [5] |
| (-)-Isoproterenol | Fetal Sheep Heart | Beta-1 | 320 ± 100 | [11] |
| (-)-Epinephrine | Fetal Sheep Heart | Beta-1 | 1190 ± 230 | [11] |
| (-)-Norepinephrine | Fetal Sheep Heart | Beta-1 | 2670 ± 690 | [11] |
| (-)-Propranolol | Porcine Adipocytes | Beta | ~8 | [13] |
| Metoprolol | Porcine Adipocytes | Beta | ~1000 | [13] |
| ICI 118,551 | Porcine Adipocytes | Beta | ~500 | [13] |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs).[14] Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[14][15] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[15] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[14][15]
Experimental Workflow for Radioligand Binding Assay
The general workflow for a radioligand binding assay involves membrane preparation, incubation with the radioligand, separation of bound and free radioligand, and quantification of radioactivity.
Logic of Competitive Binding Assay
In a competitive binding assay, a fixed concentration of radioligand competes with varying concentrations of an unlabeled test compound for binding to the receptor. The amount of bound radioligand is inversely proportional to the affinity and concentration of the test compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol is adapted from methodologies described for various tissues.[1][16][17]
1. Materials and Reagents:
-
Tissue or cells of interest
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
(-)-[³H]Dihydroalprenolol (specific activity 40-60 Ci/mmol)
-
Unlabeled propranolol (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
2. Membrane Preparation:
-
Mince fresh or frozen tissue and homogenize in 20 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Filter the homogenate through cheesecloth to remove connective tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C.
3. Saturation Binding Assay:
-
Set up assay tubes in triplicate for total binding and non-specific binding.
-
For total binding, add 50 µL of varying concentrations of (-)-[³H]DHA (e.g., 0.1-20 nM) to tubes containing 150 µL of membrane preparation and 50 µL of Assay Buffer.
-
For non-specific binding, add 50 µL of varying concentrations of (-)-[³H]DHA and 50 µL of 10 µM unlabeled propranolol to tubes containing 150 µL of membrane preparation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 5-10 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
Protocol 2: Autoradiography of Beta-Adrenergic Receptors
This protocol is based on methods for localizing β-ARs in tissue sections.[7][8][9]
1. Materials and Reagents:
-
Fresh frozen tissue blocks
-
Cryostat
-
Microscope slides
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
(-)-[³H]Dihydroalprenolol
-
Unlabeled propranolol
-
Photographic emulsion or phosphor imaging plates
-
Developing and fixing solutions
-
Microscope with image analysis software
2. Tissue Sectioning and Pre-incubation:
-
Cut 10-20 µm thick sections from frozen tissue blocks using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Pre-incubate the slides in Incubation Buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
3. Incubation:
-
Incubate the slides with a saturating concentration of (-)-[³H]DHA (e.g., 2-5 nM) in Incubation Buffer for 60 minutes at room temperature.[7]
-
For determination of non-specific binding, incubate adjacent sections in the presence of 10 µM unlabeled propranolol.[7][9]
4. Washing:
-
Wash the slides in ice-cold Incubation Buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool air.
5. Autoradiogram Generation:
-
Appose the labeled slides to photographic emulsion-coated coverslips or phosphor imaging plates.[8]
-
Expose in a light-tight cassette at 4°C for several weeks to months, depending on the tissue receptor density and specific activity of the radioligand.
-
Develop and fix the emulsion according to the manufacturer's instructions.
6. Data Analysis:
-
Quantify the autoradiographic signal (e.g., grain density) using a microscope-based image analysis system.[9]
-
Determine specific binding by subtracting the non-specific signal from the total signal.
-
Correlate the signal intensity with underlying anatomical structures.
Conclusion
(-)-[³H]Dihydroalprenolol is a robust and reliable tool for the investigation of beta-adrenergic receptors. The protocols and data presented here provide a comprehensive resource for researchers employing this radioligand in their studies of β-AR pharmacology and physiology. Careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 4. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoradiographic characterization of beta adrenergic receptors in coronary blood vessels and myocytes in normal and ischemic myocardium of the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-adrenergic-receptor localization by light microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of beta-adrenergic receptors in canine cardiac myocytes using autoradiography and an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in affinity of cardiac beta-adrenergic receptors for [3H]dihydroalprenolol [inis.iaea.org]
- 11. Identification of beta-adrenergic receptors using [3H]dihydroalprenolol in fetal sheep heart: direct evidence of qualitative similarity to the receptors in adult sheep heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand binding to the porcine adipose tissue beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. scispace.com [scispace.com]
Quantifying Beta-Adrenergic Receptors with (-)-[³H]Dihydroalprenolol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in mediating the physiological effects of catecholamines like epinephrine and norepinephrine. Their involvement in cardiovascular function, respiratory control, and metabolic regulation makes them a significant target for therapeutic drug development.[1][2][3] Accurate quantification of β-AR density (Bmax) and binding affinity (Kd) is essential for understanding their physiological roles and for the characterization of novel pharmacological agents. (-)-[³H]Dihydroalprenolol (DHA), a potent beta-adrenergic antagonist, is a widely used radioligand for the direct labeling and quantification of these receptors.[4][5] Its high affinity and specificity allow for reliable characterization of β-ARs in various tissues and cell preparations.[4][6] This document provides detailed application notes and protocols for the quantification of beta-adrenergic receptors using (-)-[³H]DHA.
Principle of the Assay
The quantification of β-ARs using (-)-[³H]DHA is based on a radioligand binding assay.[7][8] This technique measures the interaction between the radiolabeled antagonist ([³H]DHA) and the receptor. The assay is typically performed using cell membrane preparations, cultured cells, or tissue homogenates.[9][10]
There are two primary types of experiments conducted:
-
Saturation Binding Experiments: These are used to determine the total number of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[7][9][10] In these experiments, increasing concentrations of [³H]DHA are incubated with the receptor preparation until saturation is reached.[11]
-
Competition Binding Experiments: These are used to determine the affinity (Ki) of unlabeled compounds (agonists or antagonists) for the receptor. A fixed concentration of [³H]DHA is incubated with the receptor preparation in the presence of increasing concentrations of the competing unlabeled ligand.[9][10]
In both types of assays, it is crucial to distinguish between total binding and non-specific binding. Non-specific binding is the binding of the radioligand to non-receptor components and is typically determined by measuring the amount of [³H]DHA bound in the presence of a high concentration of a competing unlabeled antagonist, such as propranolol.[12][13] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[12][13]
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors, upon stimulation by agonists like norepinephrine, couple to a stimulatory G protein (Gαs).[1][14] This activation leads to a cascade of intracellular events, primarily mediated by adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[1][3][14]
Experimental Protocols
Materials and Reagents
-
Radioligand: (-)-[³H]Dihydroalprenolol ([³H]DHA)
-
Unlabeled Antagonist: Propranolol (for non-specific binding determination)
-
Tissue/Cell Preparation: Homogenates or membrane preparations from the tissue of interest (e.g., heart, lung, brain) or cultured cells expressing β-ARs.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at incubation temperature.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Cocktail: For counting radioactivity.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Protocol 1: Saturation Binding Assay
This protocol is designed to determine the Bmax and Kd of [³H]DHA for β-ARs.
-
Preparation of Reagents: Prepare serial dilutions of [³H]DHA in binding buffer to cover a concentration range that will saturate the receptors (e.g., 0.1 to 20 nM). Prepare a high concentration of propranolol (e.g., 10 µM) in binding buffer for determining non-specific binding.
-
Assay Setup: Set up two sets of tubes.
-
Total Binding: Add increasing concentrations of [³H]DHA to each tube.
-
Non-specific Binding: Add increasing concentrations of [³H]DHA and a fixed high concentration of propranolol to each tube.
-
-
Initiate Binding: Add the tissue/cell membrane preparation (typically 50-200 µg of protein per tube) to each tube to start the reaction.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The binding of DHA is rapid, often reaching equilibrium within 12 minutes.[4]
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each [³H]DHA concentration.
-
Plot specific binding versus the concentration of [³H]DHA.
-
Analyze the data using non-linear regression to a one-site binding model to determine Bmax and Kd. Alternatively, a Scatchard plot can be used for linearization, though non-linear regression is generally preferred.[15]
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound.
-
Preparation of Reagents: Prepare a fixed concentration of [³H]DHA (typically at or near its Kd value). Prepare serial dilutions of the unlabeled test compound.
-
Assay Setup: Set up tubes containing the fixed concentration of [³H]DHA, the tissue/cell membrane preparation, and increasing concentrations of the unlabeled test compound. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of propranolol).
-
Incubation, Termination, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific [³H]DHA binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]DHA) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]DHA used and Kd is the dissociation constant of [³H]DHA determined from saturation experiments.[12]
-
Data Presentation
The following tables summarize representative quantitative data for (-)-[³H]Dihydroalprenolol binding to beta-adrenergic receptors from various studies.
| Tissue/Cell Type | Radioligand | Bmax (fmol/mg protein) | Kd (nM) | Reference |
| Human Myometrium | (-)-[³H]DHA | 70 | 0.50 | [4] |
| Human Mononuclear Leukocytes | (-)-[³H]Alprenolol* | 75 ± 12 | ~10 | [6] |
| Canine Myocardium (Arterioles) | [³H]DHA | 986 (grains/0.9 X 10⁻² mm²) | 0.26 | [11] |
| Canine Myocardium (Myocytes) | [³H]DHA | 911-936 (grains/0.9 X 10⁻² mm²) | 1.57-1.71 | [11] |
| Fetal Sheep Heart | [³H]DHA | 101.2 ± 7.4 | 4.8 ± 0.4 | [16] |
| BC3H1 Muscle Cells (High Affinity Site) | (-)-[³H]-DHA | 58 | 0.53 | [17] |
| BC3H1 Muscle Cells (Low Affinity Site) | (-)-[³H]-DHA | 1100 | 110 | [17] |
| HeLa Cells | [³H]DHA | 10-20 | 0.8 | [18] |
*Note: (-)-[³H]Alprenolol is often used interchangeably with (-)-[³H]Dihydroalprenolol as the former is catalytically reduced with tritium to produce the latter.[5][19]
| Competing Ligand | Tissue/Cell Type | IC50 (nM) | Ki (nM) | Reference |
| (-)-Propranolol | Human Mononuclear Leukocytes | 9 | - | [6] |
| (-)-Isoproterenol | Fetal Sheep Heart | 320 ± 100 | - | [16] |
| (-)-Epinephrine | Fetal Sheep Heart | 1190 ± 230 | - | [16] |
| (-)-Norepinephrine | Fetal Sheep Heart | 2670 ± 690 | - | [16] |
Conclusion
The use of (-)-[³H]Dihydroalprenolol in radioligand binding assays remains a gold standard for the accurate quantification and characterization of beta-adrenergic receptors.[9][10] The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Careful execution of these experiments and rigorous data analysis are critical for obtaining reliable and reproducible results that can advance our understanding of β-AR pharmacology and its therapeutic implications.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. ovid.com [ovid.com]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Differences in affinity of cardiac beta-adrenergic receptors for [3H]dihydroalprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. revvity.com [revvity.com]
- 14. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TPC - Bmax and KD [turkupetcentre.net]
- 16. Identification of beta-adrenergic receptors using [3H]dihydroalprenolol in fetal sheep heart: direct evidence of qualitative similarity to the receptors in adult sheep heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High affinity non-beta-adrenoceptor binding of beta-adrenergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Application Notes and Protocols: (-)-Dihydroalprenolol in the Study of Adenylate Cyclase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydroalprenolol (DHA) is a potent, non-selective beta-adrenergic receptor antagonist. Its tritiated form, --INVALID-LINK---Dihydroalprenolol, is a widely utilized radioligand in the study of beta-adrenergic receptors (β-ARs) due to its high affinity and specificity. These receptors are integral members of the G-protein coupled receptor (GPCR) superfamily and play a crucial role in mediating the physiological effects of catecholamines like epinephrine and norepinephrine. A primary signaling pathway activated by β-ARs is the stimulation of adenylate cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] The quantification of β-ARs using [³H]DHA binding assays, in conjunction with the measurement of adenylate cyclase activity, provides a powerful tool to investigate receptor density, affinity, and the functional coupling of these receptors to their downstream effectors.
These application notes provide detailed protocols for the use of --INVALID-LINK---Dihydroalprenolol in radioligand binding assays to characterize β-adrenergic receptors and for the subsequent measurement of adenylate cyclase activity to assess receptor function.
Key Applications
-
Quantification of β-adrenergic receptor density (Bmax) and affinity (Kd): Determine the number of receptors in a given tissue or cell preparation and the affinity of the radioligand for these receptors.
-
Pharmacological characterization of β-adrenergic receptor subtypes: In conjunction with selective antagonists, delineate the relative proportions of β1 and β2 adrenergic receptor subtypes.
-
Investigation of receptor regulation: Study changes in receptor number and/or affinity in response to various physiological, pathological, or pharmacological stimuli.
-
Assessment of receptor-G protein coupling: Correlate receptor binding characteristics with the functional response of adenylate cyclase activation.
Data Presentation
Table 1: Binding Characteristics of ³H-Dihydroalprenolol in Various Tissues
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Predominant Receptor Subtype | Reference |
| Human Myometrium | 0.50 | 70 | β2 | [2] |
| Fetal Palatal Mesenchymal Cells | 1.5 | 16 | β2 | [3] |
| Human Lymphocytes | 10 | 75 | β2 | [4] |
| Fetal Sheep Heart | 4.8 | 101.2 | β1 | [1] |
| BC3H1 Muscle Cells (High Affinity Site) | 0.53 | 58 | β2 | [5] |
| BC3H1 Muscle Cells (Low Affinity Site) | 110 | 1100 | - | [5] |
| Hamster Brown Adipocytes | 1.4 | - (57,000 sites/cell ) | β1 | [6] |
| Rat Vas Deferens | 0.3 | 460 fmol/g wet tissue | β2 | [7] |
Table 2: Agonist and Antagonist Affinities for β-Adrenergic Receptors Determined by [³H]DHA Competition Assays
| Tissue/Cell Type | Ligand | Ki (nM) or IC50 | Potency Order | Reference |
| Human Lymphocytes | (-)-Propranolol | 9 (IC50) | (-)-Isoproterenol > (-)-Epinephrine > (-)-Norepinephrine | [4] |
| Fetal Palatal Mesenchymal Cells | (-)-Isoproterenol | - | (-)-Isoproterenol > (-)-Epinephrine > (-)-Norepinephrine | [3] |
| Fetal Sheep Heart | Isoproterenol | 320 | Isoproterenol > Epinephrine ≈ Norepinephrine | [1] |
| Epinephrine | 1190 | [1] | ||
| Norepinephrine | 2670 | [1] | ||
| Bovine Thyroid Membranes | Isoproterenol | 60 (for half-maximal stimulation of AC) | Isoproterenol > Epinephrine > Norepinephrine | [8] |
| Epinephrine | 280 (for half-maximal stimulation of AC) | [8] | ||
| Norepinephrine | 16000 (for half-maximal stimulation of AC) | [8] |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
This protocol describes the isolation of crude membranes, which are enriched in β-adrenergic receptors.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Protease inhibitor cocktail.
-
10% (w/v) Sucrose solution (for cryopreservation).
-
Dounce homogenizer or Polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest tissue or cells and wash with ice-cold PBS.
-
Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.[3]
-
Homogenize the tissue/cells using a Dounce homogenizer (for cells) or a Polytron (for tissues) on ice.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[3][9]
-
Transfer the supernatant to a new tube and centrifuge at 30,000 - 100,000 x g for 25-60 minutes at 4°C to pellet the membranes.[9][10]
-
Discard the supernatant and resuspend the pellet in fresh Lysis Buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in Binding Buffer. For long-term storage, resuspend in Binding Buffer containing 10% sucrose.[3]
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store aliquots at -80°C until use.
Protocol 2: Radioligand Binding Assay using ³H-Dihydroalprenolol
This protocol details saturation and competition binding assays to determine receptor density, affinity, and the pharmacological profile of the receptors.
Materials:
-
Prepared cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
--INVALID-LINK---Dihydroalprenolol (stock solution in ethanol).
-
Unlabeled (-)-Propranolol (for non-specific binding).
-
Competing unlabeled ligands (for competition assays).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
A. Saturation Binding Assay:
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]DHA.
-
For total binding , add 150 µL of membrane preparation (typically 50-120 µg protein for tissue or 3-20 µg for cells), 50 µL of Assay Buffer, and 50 µL of varying concentrations of [³H]DHA (e.g., 0.2 - 20 nM).[3]
-
For non-specific binding , add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled propranolol (e.g., 10 µM), and 50 µL of varying concentrations of [³H]DHA.
-
The final assay volume is typically 250 µL.[3]
-
Incubate the plate at 30°C or 37°C for 60 minutes with gentle agitation to reach equilibrium.[3]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[3]
-
Wash the filters rapidly with 4 x 1 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
B. Competition Binding Assay:
-
Set up the assay as above, but use a single, fixed concentration of [³H]DHA (typically close to its Kd value).
-
Add varying concentrations of the unlabeled competing ligand to the wells.
-
Follow steps 5-9 from the saturation binding protocol.
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation assays, plot specific binding against the concentration of [³H]DHA. Analyze the data using non-linear regression to determine the Kd and Bmax. A Scatchard plot can also be generated (Bound/Free vs. Bound).
-
For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand. Use non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Adenylate Cyclase Activity Assay
This protocol measures the production of cAMP in response to β-adrenergic receptor stimulation.
Materials:
-
Prepared cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 100 µM GTP, pH 7.5.[9]
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
Phosphodiesterase inhibitor (e.g., 100 µM IBMX).[9]
-
β-adrenergic agonist (e.g., Isoproterenol).
-
Forskolin (as a positive control to directly activate adenylate cyclase).
-
cAMP detection kit (e.g., ELISA, HTRF®, or luminescence-based).
Procedure:
-
Thaw the prepared membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add the following in order: Assay Buffer, ATP regenerating system, and phosphodiesterase inhibitor.[9]
-
Add the desired concentrations of the β-adrenergic agonist (e.g., isoproterenol), forskolin, or vehicle (for basal activity).
-
Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.[9]
-
Initiate the reaction by adding the diluted membrane preparation to each well.
-
Incubate at 30°C or 37°C for 10-30 minutes with gentle agitation.[9]
-
Terminate the reaction according to the instructions of the cAMP detection kit (e.g., by adding a lysis or stop solution).
-
Measure the amount of cAMP produced using the chosen detection method, following the kit manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway leading to adenylate cyclase activation.
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scatchard Analysis Using (-)-[3H]Dihydroalprenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-[3H]Dihydroalprenolol (DHA) is a high-affinity, radiolabeled beta-adrenergic receptor antagonist widely used in receptor binding assays. These assays are crucial for characterizing the binding properties of ligands to their receptors, determining receptor density (Bmax), and assessing the affinity (Kd) of the interaction. Scatchard analysis is a classical and informative method for linearizing saturation binding data to determine these key parameters. This document provides detailed protocols for performing a (-)-[3H]DHA binding assay and subsequent Scatchard analysis, along with an overview of the associated beta-adrenergic signaling pathway.
Radioligand binding assays are a powerful tool for studying receptor-ligand interactions, aiding in drug discovery and development by allowing for the screening of compounds and the characterization of their binding profiles.[1][2] The choice of radioligand is critical, and it should exhibit high affinity and selectivity for the target receptor.[2]
Principles of Scatchard Analysis
Scatchard analysis is a graphical method used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding data.[3][4][5] The analysis involves plotting the ratio of bound to free radioligand concentration (B/F) against the concentration of bound radioligand (B).[3][4] For a single class of non-cooperative binding sites, the plot will be linear with a slope of -1/Kd and an x-intercept of Bmax.[4][5]
It is important to note that while Scatchard plots are a valuable tool, they have been somewhat superseded by nonlinear regression analysis of saturation data, which can provide more accurate parameter estimates.[4][5][6] Curvilinear Scatchard plots can indicate the presence of multiple binding sites with different affinities or cooperative binding.[3][4][7]
Beta-Adrenergic Receptor Signaling Pathway
(-)-[3H]DHA primarily binds to beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs) involved in various physiological processes, particularly in the cardiovascular and nervous systems.[8][9][10] Upon agonist binding, β-ARs, typically coupled to the Gs alpha subunit, activate adenylyl cyclase.[8][10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that in turn activates Protein Kinase A (PKA).[8][10][11] PKA then phosphorylates various downstream targets, leading to a cellular response.[8][10] There is also evidence for non-canonical, G protein-independent signaling pathways involving β-arrestin.[11]
Experimental Protocols
Materials and Reagents
-
Radioligand: (-)-[3H]Dihydroalprenolol (specific activity typically 80-120 Ci/mmol)
-
Receptor Source: Membrane preparations from tissues (e.g., heart, lung, brain) or cultured cells expressing beta-adrenergic receptors.
-
Unlabeled Ligand: A high concentration of a non-radiolabeled beta-adrenergic antagonist (e.g., propranolol or alprenolol) to determine non-specific binding.[7]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For radioactivity counting.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: For rapid washing of filters.
-
Liquid Scintillation Counter: To measure radioactivity.
Membrane Preparation (Example from Lymphocytes)
-
Isolate peripheral blood lymphocytes using density gradient centrifugation (e.g., on Ficoll-Paque).[12]
-
Wash the isolated lymphocytes multiple times in an appropriate buffer.[12]
-
Induce cell swelling by incubation in a hypotonic buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.1) at 0°C.[12]
-
Homogenize the swollen cells using a Potter-Elvehjem homogenizer.[12][13]
-
Centrifuge the homogenate to pellet the membranes (e.g., 36,000 x g for 20 minutes at 4°C).[12]
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 2 mg/ml.[12]
-
Determine the protein concentration using a standard method such as the Lowry assay.[12]
Saturation Binding Assay
-
Set up a series of assay tubes. For each concentration of (-)-[3H]DHA, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the "total binding" tubes, add a range of concentrations of (-)-[3H]DHA (e.g., 0.1 nM to 20 nM).
-
To the "non-specific binding" tubes, add the same concentrations of (-)-[3H]DHA plus a high concentration of an unlabeled antagonist (e.g., 1-10 µM propranolol).[12]
-
Add the membrane preparation (e.g., 100-200 µg of protein) to each tube.
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[12][13][14]
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis and Scatchard Plot Construction
-
Calculate Specific Binding: For each concentration of (-)-[3H]DHA, subtract the average DPM from the non-specific binding tubes from the average DPM of the total binding tubes.
-
Specific Binding (B) = Total Binding - Non-specific Binding
-
-
Convert DPM to Molar Concentrations:
-
Calculate the molar amount of bound radioligand using the specific activity of the (-)-[3H]DHA.
-
Divide by the volume of the assay to get the molar concentration of bound ligand ([B]).
-
-
Calculate Free Ligand Concentration ([F]):
-
For each concentration point, subtract the amount of bound radioligand from the total amount of radioligand added to determine the free radioligand concentration.
-
-
Construct the Scatchard Plot:
-
Determine Kd and Bmax:
Data Presentation
The following tables summarize representative binding data for (-)-[3H]DHA in various tissues and cell types.
| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Adipocyte Membranes | Beta-1 | 0.75 - 4 | ~100 | [7] |
| Human Myometrium | Beta-2 | 0.50 | 70 | [14] |
| BC3H1 Muscle Cells (High Affinity Site) | Beta-2 | 0.53 | 58 | [15] |
| BC3H1 Muscle Cells (Low Affinity Site) | - | 110 | 1100 | [15] |
| Rat Vas Deferens | Beta-2 | 0.3 | 460 fmol/g wet tissue | [16] |
| Human Lymphocytes | Beta-adrenergic | ~10 | 75 | [17] |
| Bovine Tracheal Epithelial Cells | Beta-adrenergic | 0.41 | 252 | [18] |
Visualizations
Caption: Workflow for (-)-[3H]DHA radioligand binding assay and Scatchard analysis.
Caption: Canonical beta-adrenergic receptor signaling pathway.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radioligand binding studies | PPT [slideshare.net]
- 3. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 5. Scatchard equation - Wikipedia [en.wikipedia.org]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. ovid.com [ovid.com]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. pnas.org [pnas.org]
- 14. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of (-)-Dihydroalprenolol in Rat Vas Deferens
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Dihydroalprenolol (DHA) is a potent beta-adrenergic receptor antagonist. Its tritiated form, [³H]-(-)-Dihydroalprenolol, is a valuable radioligand for characterizing beta-adrenergic receptors in various tissues, including the rat vas deferens. This document provides detailed application notes and protocols for the experimental use of this compound in this tissue, focusing on radioligand binding assays and functional studies. The rat vas deferens expresses beta-2 adrenergic receptors, and [³H]-DHA binding can be used to quantify these receptors and assess the affinity of other adrenergic agents.
Data Presentation
The following tables summarize the quantitative data for [³H]-(-)-Dihydroalprenolol binding and the functional effects of beta-adrenergic agents in the rat vas deferens.
Table 1: [³H]-(-)-Dihydroalprenolol Binding Characteristics in Rat Vas Deferens Membranes
| Parameter | Value | Unit | Reference |
| Dissociation Constant (Kd) | 0.3 | nM | [1] |
| Maximum Binding Capacity (Bmax) | 460 | fmoles/g wet tissue | [1] |
| Receptor Subtype | Beta-2 | - | [1] |
Table 2: Functional Potency of Isoproterenol in Rat Vas Deferens
| Parameter | Agonist | Value | Unit | Experimental Condition | Reference |
| EC₅₀ | Isoproterenol | 18.0 ± 2.1 | nM | Inhibition of electrically evoked contractions | [2] |
Experimental Protocols
Protocol 1: [³H]-(-)-Dihydroalprenolol Radioligand Binding Assay in Rat Vas Deferens Membranes
This protocol details the procedure for a saturation binding assay to determine the Kd and Bmax of [³H]-DHA in membranes prepared from rat vas deferens.
1. Materials and Reagents:
-
Male Wistar rats
-
[³H]-(-)-Dihydroalprenolol (specific activity ~80-100 Ci/mmol)
-
(-)-Propranolol
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Sucrose solution (0.25 M)
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer (e.g., Polytron)
-
Centrifuge (capable of 50,000 x g)
-
Liquid scintillation counter
2. Membrane Preparation:
-
Euthanize male Wistar rats and dissect the vas deferens in ice-cold 0.25 M sucrose.
-
Clean the tissue of fat and connective tissue.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, and resuspend the pellet in fresh, ice-cold Tris-HCl buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
3. Saturation Binding Assay:
-
Set up a series of assay tubes containing increasing concentrations of [³H]-DHA (e.g., 0.1 to 5 nM).
-
For each concentration, prepare duplicate tubes for total binding and non-specific binding.
-
To the non-specific binding tubes, add a high concentration of a competing ligand, such as 1 µM (-)-propranolol.
-
Add the membrane preparation (approximately 100-200 µg of protein) to each tube.
-
Bring the final volume of each tube to 250 µL with 50 mM Tris-HCl buffer.
-
Incubate the tubes at 25°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Count the radioactivity in a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-DHA concentration.
-
Perform Scatchard analysis by plotting the ratio of bound/free [³H]-DHA against the amount of bound [³H]-DHA. The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept.
Protocol 2: Functional Assay of Beta-Adrenergic Receptor Activity in Isolated Rat Vas Deferens
This protocol describes an in vitro functional assay to measure the effect of beta-adrenergic agents on neurogenic contractions of the rat vas deferens.
1. Materials and Reagents:
-
Male Wistar rats
-
Isoproterenol
-
This compound or other beta-blockers
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Organ bath system with platinum electrodes for electrical field stimulation
-
Isotonic force transducer
-
Data acquisition system
2. Tissue Preparation and Mounting:
-
Euthanize a male Wistar rat and dissect the vas deferens.
-
Clean the tissue of adhering fat and connective tissue and place it in Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Mount the whole vas deferens or epididymal portions in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.
-
Attach one end of the tissue to a fixed hook and the other end to an isotonic force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
-
Induce neurogenic contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).
-
Once stable, reproducible contractions are obtained, add increasing concentrations of a beta-adrenergic agonist (e.g., isoproterenol) cumulatively to the organ bath to generate a concentration-response curve for the inhibition of the neurogenic contractions.
-
To determine the antagonist properties of this compound, pre-incubate the tissue with a fixed concentration of DHA for a set period (e.g., 30 minutes) before generating the agonist concentration-response curve.
-
Record the amplitude of the contractions at each agonist concentration.
4. Data Analysis:
-
Express the inhibitory effect of the agonist as a percentage of the maximal inhibition.
-
Plot the percentage inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
In the presence of an antagonist, a rightward shift in the agonist concentration-response curve is expected. The Schild plot analysis can be used to determine the pA₂ value of the antagonist.
Visualizations
Signaling Pathway
Caption: Beta-adrenergic modulation of neurogenic contraction in rat vas deferens.
Experimental Workflow
Caption: Workflow for [³H]-(-)-Dihydroalprenolol radioligand binding assay.
References
Application Notes and Protocols: (-)-Dihydroalprenolol in Human Myometrium Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Dihydroalprenolol (DHA), a high-affinity beta-adrenergic receptor antagonist, in the study of human myometrium. The information compiled here, supported by experimental data, offers detailed protocols and insights into the critical role of beta-adrenergic signaling in uterine physiology.
Introduction
The human myometrium, the smooth muscle layer of the uterus, is central to uterine quiescence during pregnancy and contractions during labor. Beta-adrenergic receptors (β-ARs), particularly the β2 and β3 subtypes, are key regulators of myometrial contractility. Stimulation of these receptors typically leads to uterine relaxation, making them a significant area of research for tocolytic therapies to prevent preterm labor.[1][2][3] this compound, a potent, non-selective β-AR antagonist, is a valuable tool for characterizing these receptors. Its tritiated form, [3H]DHA, is widely used in radioligand binding assays to quantify receptor density and affinity.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and investigating beta-adrenergic receptors in the human myometrium.
Table 1: (-)-[3H]Dihydroalprenolol Binding Characteristics in Human Myometrium
| Parameter | Value | Tissue Source | Reference |
| Dissociation Constant (KD) | 0.50 nM | Particulate preparations of human myometrium | [4] |
| Maximum Binding Capacity (Bmax) | 70 fmoles/mg of protein | Particulate preparations of human myometrium | [4] |
Table 2: Beta-Adrenergic Receptor Subtype Distribution in Human Myometrium
| Receptor Subtype | Predominance | Method | Reference |
| β2-Adrenergic Receptor | At least 87% of total β-ARs | Competition binding assays with zinterol | [4] |
| β3-Adrenergic Receptor | Predominant non-desensitizing isoform in pregnant myometrium | Functional, binding, Western blot, and molecular biology experiments | [5][6] |
Table 3: Regulation of Beta-Adrenergic Receptors in Human Myometrium
| Condition | Effect on β-ARs | Reference |
| Treatment with β-mimetics (terbutaline) | Desensitization and decrease in receptor concentration | [2] |
| Onset of Labor | 2-fold decrease in β2-AR protein levels | [7][8] |
| Pregnancy | 2-fold up-regulation of β3-AR binding sites | [6] |
Signaling Pathways
Beta-adrenergic receptor activation in the human myometrium initiates signaling cascades that lead to muscle relaxation. While the classical pathway involves adenylyl cyclase activation and cAMP production, recent studies have highlighted the importance of other pathways, particularly for the β3-AR subtype.
β2-Adrenergic Receptor Signaling
The β2-AR is the classically studied beta-receptor in the myometrium. Its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2] This rise in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and myometrial relaxation.
References
- 1. Title: β3 Adrenergic Receptor Signaling in the Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic receptors in human myometrium during pregnancy: changes in the number of receptors after beta-mimetic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of alpha- and beta-adrenergic receptor subclasses by gonadal steroids in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beta3-adrenoceptor is the predominant beta-adrenoceptor subtype in human myometrium and its expression is up-regulated in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced expression of immunoreactive beta2-adrenergic receptor protein in human myometrium with labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Protocol for (-)-Dihydroalprenolol Binding to Adipocyte Membranes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Dihydroalprenolol (DHA) is a potent, non-selective beta-adrenergic receptor antagonist. Its tritiated form, (-)-[³H]dihydroalprenolol, is a widely used radioligand for the characterization and quantification of beta-adrenergic receptors in various tissues, including adipocytes.[1][2][3] Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating adipocyte metabolism, particularly lipolysis.[4][5] Dysregulation of these receptors is implicated in metabolic disorders such as obesity and type 2 diabetes. This document provides a detailed protocol for performing a radioligand binding assay using (-)-[³H]dihydroalprenolol to characterize beta-adrenergic receptors in adipocyte membranes. The protocol covers adipocyte membrane preparation, saturation binding assays, and competitive binding assays.
Data Presentation
Table 1: Quantitative Data for (-)-[³H]Dihydroalprenolol Binding to Adipocyte Membranes
| Species | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Bmax ( sites/cell ) | Reference |
| Human | Predominantly β1 (~80%) | 2.7 ± 1.1 | - | ~450,000 | [1] |
| Rat | β1 | 0.75 - 4 | ~100 | ~50,000 | [6] |
| Rat | Not specified | 12 - 15 | 240 | - | [2] |
| Porcine | Not specified | ~4 | - | - | [7] |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. Bmax: Maximum number of binding sites, indicating receptor density.
Experimental Protocols
Preparation of Adipocyte Membranes
This protocol is adapted from methodologies described for the isolation of plasma membranes from adipocytes.[2][8][9]
Materials:
-
Adipose tissue (e.g., from human subcutaneous biopsy or rodent epididymal fat pads)
-
Collagenase (Type I or II)
-
Krebs-Ringer Bicarbonate (KRB) buffer with glucose and bovine serum albumin (BSA)
-
Homogenization buffer: 50 mM Tris-HCl, 1 mM EGTA, pH 7.4 at 4°C
-
Protease inhibitor cocktail
-
Sucrose solutions (e.g., 0.25 M)
-
Centrifuge (refrigerated)
-
Dounce homogenizer
Procedure:
-
Adipocyte Isolation:
-
Mince adipose tissue into small fragments.
-
Incubate the minced tissue with collagenase in KRB buffer at 37°C with gentle shaking for 60-90 minutes to digest the extracellular matrix.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes by centrifugation at low speed (e.g., 200 x g for 5 minutes) and resuspend in fresh KRB buffer. Repeat this wash step three times.
-
-
Membrane Preparation:
-
Resuspend the final adipocyte pellet in ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 30,000 - 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.[8][9]
-
Discard the supernatant and wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable assay buffer (see below) or a storage buffer containing a cryoprotectant like sucrose for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10][11][12]
Materials:
-
Adipocyte membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
(-)-[³H]dihydroalprenolol (stock solution)
-
Propranolol (or another non-labeled beta-adrenergic antagonist) for determining non-specific binding
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Set up a series of assay tubes. For each concentration of (-)-[³H]dihydroalprenolol, you will have tubes for total binding and non-specific binding.
-
Prepare serial dilutions of (-)-[³H]dihydroalprenolol in the assay buffer. A typical concentration range would be 0.1 to 20 nM.
-
Total Binding Tubes: Add a specific volume of adipocyte membrane preparation (e.g., 50-100 µg of protein), the desired concentration of (-)-[³H]dihydroalprenolol, and assay buffer to a final volume of 250-500 µL.
-
Non-specific Binding Tubes: Add the same components as the total binding tubes, plus a high concentration of a non-labeled antagonist (e.g., 1-10 µM propranolol) to saturate the specific binding sites.[8]
-
Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 5 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of (-)-[³H]dihydroalprenolol.
-
Perform a Scatchard analysis or use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled competitor compounds for the beta-adrenergic receptors.[10][11][12]
Materials:
-
Same as for the saturation binding assay
-
Unlabeled competitor compounds (e.g., beta-adrenergic agonists or antagonists)
Procedure:
-
Set up assay tubes for total binding, non-specific binding, and a range of concentrations for each competitor compound.
-
To all tubes (except non-specific binding), add a fixed concentration of (-)-[³H]dihydroalprenolol, typically at or near its Kd value.
-
To the competitor tubes, add varying concentrations of the unlabeled test compound.
-
To the non-specific binding tubes, add a high concentration of a non-labeled antagonist (e.g., 1-10 µM propranolol).
-
Add the adipocyte membrane preparation to all tubes to initiate the binding reaction.
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the competitor.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of (-)-[³H]dihydroalprenolol used and Kd is its dissociation constant determined from the saturation binding assay.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound binding to adipocyte membranes.
References
- 1. An assay for beta-adrenergic receptors in isolated human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human fat cell beta-adrenergic receptors: beta-agonist-dependent lipolytic responses and characterization of beta-adrenergic binding sites on human fat cell membranes with highly selective beta 1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure [frontiersin.org]
- 6. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand binding to the porcine adipose tissue beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. beta-Adrenergic receptor binding in crude porcine adipose tissue plasma membranes [agris.fao.org]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand-binding methods for membrane preparations and intact cells. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Differentiating Beta-1 and Beta-2 Adrenergic Receptors Using (-)-Dihydroalprenolol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydroalprenolol (DHA) is a potent, non-selective beta-adrenergic receptor antagonist. Its tritiated form, [³H]DHA, is a widely utilized radioligand in receptor binding assays to characterize and quantify beta-adrenergic receptors. While [³H]DHA binds with high affinity to both beta-1 (β₁) and beta-2 (β₂) adrenergic receptor subtypes, its utility in differentiating these subtypes lies in its use in conjunction with selective antagonists. This document provides detailed protocols and application notes for utilizing this compound to distinguish between β₁ and β₂ adrenergic receptors, crucial for basic research and drug development.
Principle of Differentiation
The differentiation of β₁ and β₂ receptors using the non-selective radioligand [³H]DHA is achieved through competitive binding assays. By introducing a subtype-selective unlabeled ligand (a competitor), the binding of [³H]DHA to a mixed population of receptors can be selectively inhibited. The data from these competition experiments allow for the determination of the proportion and binding affinity of each receptor subtype in a given tissue or cell preparation.
The most commonly used selective antagonists for this purpose are:
-
CGP 20712A: A highly selective β₁-adrenergic receptor antagonist.[1][2][3]
-
ICI 118,551: A highly selective β₂-adrenergic receptor antagonist.[3][4]
By performing competition binding assays with [³H]DHA and either CGP 20712A or ICI 118,551, one can generate biphasic competition curves in tissues expressing both receptor subtypes. These curves can be analyzed to determine the density (Bmax) and affinity (Kd) of each subtype.
Quantitative Data Summary
The following table summarizes typical binding affinities (Ki or Kd) for this compound and selective antagonists for β₁ and β₂ adrenergic receptors. These values are compiled from various studies and may vary depending on the tissue, cell type, and experimental conditions.
| Ligand | Receptor Subtype | Reported Affinity (nM) | Reference |
| (-)-[³H]Dihydroalprenolol (DHA) | β₁ | 1.57 - 5.7 | [5][6] |
| β₂ | 0.26 - 5.0 | [5][7][8] | |
| CGP 20712A | β₁ | ~0.3 | [3] |
| β₂ | >3000 | [2][3] | |
| ICI 118,551 | β₁ | >50 | [9] |
| β₂ | ~0.5 - 1.0 | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Total Beta-Adrenergic Receptor Density using [³H]DHA
This protocol outlines the determination of the total number of beta-adrenergic receptors (β₁ + β₂) in a sample.
Materials:
-
[³H]Dihydroalprenolol ([³H]DHA)
-
Membrane preparation from target tissue or cells expressing beta-adrenergic receptors
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Unlabeled Propranolol (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)[10]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Assay Setup: In a 96-well plate or individual tubes, set up the following for each concentration of [³H]DHA:
-
Total Binding: Membrane preparation, [³H]DHA at various concentrations (e.g., 0.1-20 nM).
-
Non-specific Binding: Membrane preparation, [³H]DHA at the same concentrations as total binding, and a high concentration of unlabeled propranolol (e.g., 1-10 µM).
-
-
Incubation: Incubate the reactions at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-90 minutes).[10][11]
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.[10] This separates the receptor-bound [³H]DHA from the free radioligand.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding versus the concentration of [³H]DHA.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Protocol 2: Competition Binding Assay to Differentiate β₁ and β₂ Receptors
This protocol is used to determine the relative proportions and affinities of β₁ and β₂ receptors.
Materials:
-
Same as Protocol 1
-
Selective β₁ antagonist: CGP 20712A
-
Selective β₂ antagonist: ICI 118,551
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup:
-
Use a single, saturating concentration of [³H]DHA (typically 2-5 times the Kd value determined in Protocol 1).
-
Set up a series of tubes or wells containing the membrane preparation, [³H]DHA, and increasing concentrations of the unlabeled competitor (either CGP 20712A or ICI 118,551). The concentration range for the competitor should span from well below its Ki to well above it (e.g., 10⁻¹² to 10⁻⁵ M).
-
Include tubes for total binding (no competitor) and non-specific binding (with 1-10 µM propranolol).
-
-
Incubation, Filtration, and Counting: Follow steps 3-6 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Analyze the resulting competition curve using non-linear regression. A biphasic curve suggests the presence of two receptor subtypes. The analysis will yield the IC₅₀ values for the high and low-affinity binding sites, which correspond to the two receptor subtypes.
-
The IC₅₀ values can be converted to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The relative proportion of each subtype can be determined from the percentage of binding at the plateau of the biphasic curve.
-
Signaling Pathways
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine.[12]
Beta-1 Adrenergic Receptor Signaling
β₁-adrenergic receptors are predominantly coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[12][13] Activation of this pathway leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.[12][13] There is also evidence for β₁-receptors coupling to Gαi/o proteins and activating other pathways like the MAPK/ERK pathway.[14][15]
Caption: Canonical Beta-1 Adrenergic Receptor Signaling Pathway.
Beta-2 Adrenergic Receptor Signaling
Similar to β₁ receptors, β₂-adrenergic receptors primarily couple to Gs to activate the adenylyl cyclase/cAMP/PKA pathway.[16][17][18][19] However, a key distinction is that β₂ receptors can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase.[16] This dual coupling allows for more complex and nuanced signaling. β₂-receptor activation can also lead to G-protein-independent signaling through β-arrestin.
Caption: Dual G-protein coupling of the Beta-2 Adrenergic Receptor.
Experimental Workflow
The following diagram illustrates the overall workflow for differentiating β₁ and β₂ adrenergic receptors using [³H]DHA and selective competitors.
Caption: Workflow for Beta-Adrenergic Receptor Subtype Differentiation.
Concluding Remarks
The use of this compound in radioligand binding assays, particularly in competition studies with subtype-selective antagonists, remains a cornerstone technique for the characterization of β₁ and β₂ adrenergic receptors. The protocols and data presented here provide a comprehensive guide for researchers to accurately quantify and differentiate these important drug targets. Careful execution of these experiments and rigorous data analysis are essential for obtaining reliable and reproducible results that can advance our understanding of adrenergic signaling in health and disease.
References
- 1. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Distribution Studies of (-)-Dihydroalprenolol in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo distribution of (-)-Dihydroalprenolol, a potent beta-adrenergic antagonist, in rats. The information is intended to guide researchers in designing and executing biodistribution studies to understand the pharmacokinetic and pharmacodynamic properties of this and similar compounds.
Introduction
This compound (DHA) is a high-affinity antagonist for beta-adrenergic receptors and is widely used in radiolabeled form, typically with tritium (³H), for receptor binding assays and in vivo distribution studies.[1][2] Understanding the tissue distribution of DHA is crucial for interpreting its pharmacological effects and for the development of other beta-blockers. These studies help to identify target organs, potential off-target accumulation, and provide insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: In Vivo Distribution of (-)-[³H]Dihydroalprenolol in Rats
While a comprehensive dataset for the percentage of injected dose per gram of tissue (%ID/g) across all organs at multiple time points is not available in a single study, the following table summarizes the expected relative distribution based on receptor density studies and qualitative descriptions from the literature. Tissues with high densities of beta-adrenergic receptors, such as the heart and lungs, are expected to show higher accumulation.
Table 1: Estimated Relative In Vivo Distribution of (-)-[³H]Dihydroalprenolol in Rat Tissues
| Tissue | Expected Relative Accumulation | Primary Beta-Adrenergic Receptor Subtype | Reference for Receptor Presence |
| Heart | High | β1 | [3][4][5] |
| Lung | High | β2 | [6] |
| Brain | Moderate | β1, β2 | [7][8][9][10] |
| Adipose Tissue | Moderate | β1 | [1][11] |
| Kidney | Moderate | β1, β2 | [12][13] |
| Liver | Low to Moderate | β2 | [12] |
| Spleen | Moderate | β2 | [6] |
| Vas Deferens | Moderate | β2 | [2] |
| Skeletal Muscle | Low | β2 | |
| Blood/Plasma | Variable (dependent on time) | - | [6] |
Note: This table is a qualitative summary based on receptor binding studies. Actual %ID/g values would need to be determined experimentally using the protocols outlined below.
Experimental Protocols
The following are detailed methodologies for conducting in vivo distribution studies of (-)-[³H]Dihydroalprenolol in rats.
Protocol 1: In Vivo Biodistribution Study Using Tissue Dissection and Scintillation Counting
This protocol describes a quantitative method to determine the biodistribution of radiolabeled this compound in various rat tissues.
1. Materials and Reagents:
-
(-)-[³H]Dihydroalprenolol (specific activity typically 80-120 Ci/mmol)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Saline solution, sterile (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Scintillation vials
-
Scintillation cocktail (e.g., Ultima Gold™)
-
Tissue homogenizer
-
Liquid scintillation counter
-
Standard laboratory equipment (syringes, needles, dissection tools, balances, etc.)
2. Animal Handling and Dosing:
-
Acclimatize rats for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Prepare the dosing solution by diluting (-)-[³H]Dihydroalprenolol in sterile saline to the desired concentration. The final injection volume should be between 0.1 and 0.5 mL.
-
Administer the dosing solution to the rats via intravenous (tail vein) injection. A typical dose might range from 10 to 50 µCi per rat.
3. Tissue Collection:
-
At predetermined time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), anesthetize the rats.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Perform cervical dislocation to euthanize the animal.
-
Immediately dissect the following organs: heart, lungs, liver, kidneys, spleen, brain, adipose tissue (epididymal fat pad), skeletal muscle (gastrocnemius), and any other tissues of interest.
-
Rinse the organs with cold saline to remove excess blood, blot dry, and weigh them.
4. Sample Processing and Radioactivity Measurement:
-
Place each tissue sample in a pre-weighed scintillation vial.
-
Add a tissue solubilizer (e.g., Soluene®-350) to each vial and incubate at 50°C until the tissue is completely dissolved.
-
Allow the vials to cool to room temperature and decolorize with a few drops of hydrogen peroxide if necessary.
-
Add scintillation cocktail to each vial and vortex thoroughly.
-
Measure the radioactivity in each sample using a liquid scintillation counter. Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue.
5. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (DPM in tissue / Total DPM injected) / tissue weight (g) * 100 (DPM = Disintegrations Per Minute)
-
Calculate the mean and standard deviation for each tissue at each time point.
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire animal.[14][15][16]
1. Materials and Reagents:
-
(-)-[¹⁴C]Dihydroalprenolol or another suitable long-lived radiolabeled version. [³H] can also be used, but [¹⁴C] is often preferred for QWBA.[15]
-
Pigmented Long-Evans rats are often used to assess melanin binding.[15]
-
Carboxymethylcellulose (CMC)
-
Cryostat microtome capable of holding a whole animal.
-
Phosphor imaging plates
-
Phosphor imager scanner
-
Autoradiography analysis software
2. Animal Dosing and Freezing:
-
Follow the same dosing procedure as in Protocol 1.
-
At selected time points, euthanize the rats by an appropriate method that does not involve chemicals that may interfere with the assay (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately freeze the whole animal in a mixture of hexane and solid CO₂ (-70°C) until completely frozen.
3. Sectioning and Imaging:
-
Embed the frozen rat in a block of frozen CMC.
-
Mount the block in a large cryostat and cut thin (e.g., 20-40 µm) sagittal sections of the entire animal.
-
Collect the sections on adhesive tape and freeze-dry them.
-
Expose the sections to a phosphor imaging plate in a light-tight cassette for a duration determined by the amount of radioactivity.
-
Scan the imaging plate using a phosphor imager to create a digital autoradiogram.
4. Data Analysis:
-
Quantify the radioactivity in different tissues by comparing the signal intensity in the autoradiogram to that of co-exposed radioactive standards.
-
The software can be used to delineate different organs and calculate the concentration of radioactivity in each.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Biodistribution Study
Caption: Experimental workflow for biodistribution.
References
- 1. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature dependence of [3H]dihydroalprenolol binding in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of (3H)dihydroalprenolol to beta adrenoceptors of cells isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and activity of beta-adrenoceptor antagonists in the rat using an ex vivo receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]dihydroalprenolol binding in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding characteristics of 3H-dihydroalprenolol to beta-adrenergic receptors of rat brain: influence of exo- and endo-glycosidases and glycopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of 3H-dihydroalprenolol binding to beta-adrenergic receptors of rat brain: two binding sites of racemic propranolol in displacement experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-[3H]Dihydroalprenolol binding in subcellular fractions of rat cortex following noradrenergic denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution of 3H-dihydroalprenolol and 3H-dihydroergocryptine in tissue of rat and frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of distribution of di-propranolol in various organs and discrete brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. qps.com [qps.com]
Troubleshooting & Optimization
overcoming high non-specific binding in (-)-Dihydroalprenolol assays
Welcome to the technical support center for (-)-Dihydroalprenolol (DHA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly high non-specific binding, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound assay?
A1: In a this compound assay, non-specific binding refers to the binding of the radioligand, [3H]DHA, to components other than the target beta-adrenergic receptor. This can include binding to lipids, other proteins, and the assay apparatus itself, such as filters and plates.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1]
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should represent less than 50% of the total binding, especially at the highest concentration of the radioligand used in the assay.[1][2] When non-specific binding exceeds this threshold, it becomes challenging to obtain high-quality, reliable data.[3]
Q3: How is non-specific binding determined in a DHA assay?
A3: Non-specific binding is measured by incubating the radioligand ([3H]DHA) with the receptor preparation in the presence of a high concentration of an unlabeled competitor that has high affinity for the beta-adrenergic receptor.[3][4] This "cold" ligand saturates the specific receptor sites, ensuring that any measured binding of the radioligand is non-specific. For DHA assays, l-propranolol is commonly used for this purpose.[2]
Q4: Can the choice of unlabeled competitor affect the measurement of non-specific binding?
A4: Yes, the choice and concentration of the unlabeled competitor are crucial. It is often recommended to use a compound that is chemically distinct from the radioligand but binds to the same receptor.[3] The concentration should be high enough to displace virtually all the specific binding of the radioligand. A common practice is to use a concentration that is 100 times the Kd of the unlabeled compound for the receptor or 100 times the highest concentration of the radioligand, whichever is greater.[3] For DHA assays, 10⁻⁶ M l-propranolol has been effectively used to define non-specific binding.[2] Using excessively high concentrations of some competitors, like propranolol, can sometimes inhibit non-specific binding, leading to inaccurate estimations.[2]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue that can compromise the validity of your this compound assay results. The following guide provides a systematic approach to identifying and addressing the potential causes.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing high non-specific binding.
Detailed Troubleshooting Steps in Q&A Format
Q: My radioligand concentration seems to be contributing to high non-specific binding. What should I do?
A: High concentrations of [3H]DHA can lead to increased non-specific binding.[4]
-
Reduce Radioligand Concentration: A common starting point is to use a concentration at or below the Kd value of the radioligand for the receptor.[1] For DHA, the Kd can range from 0.5 to 15 nM depending on the tissue.[5][6][7]
-
Verify Radioligand Purity: Ensure the radiochemical purity of your [3H]DHA is high (typically >90%), as impurities can contribute significantly to non-specific binding.[1][8]
Q: Could my assay conditions be the cause of high non-specific binding?
A: Yes, incubation time, temperature, and buffer composition are critical factors.
-
Optimize Incubation Time and Temperature: While you need to ensure the binding reaches equilibrium, shorter incubation times or lower temperatures can sometimes reduce non-specific binding.[1][8]
-
Modify the Assay Buffer:
-
pH and Ionic Strength: Adjusting the pH and ionic strength of your buffer can help, as non-specific binding can be influenced by charge-based interactions.[9][10]
-
Additives: Incorporating agents like Bovine Serum Albumin (BSA) or using salts such as NaCl can help minimize non-specific interactions.[1][9][11] Low concentrations of non-ionic surfactants (e.g., Tween-20) can be beneficial if hydrophobic interactions are a problem.[11]
-
-
Improve Washing Steps: Increase the volume and/or the number of washes to more effectively remove unbound radioligand. Using ice-cold wash buffer is also recommended.[1]
Q: How does my tissue or cell preparation affect non-specific binding?
A: The amount and quality of your biological material are important.
-
Titrate Membrane Protein: Reduce the amount of membrane protein in your assay. A typical range is 100-500 µg of membrane protein, but this may need to be optimized for your specific system.[1]
-
Ensure Proper Preparation: Thorough homogenization and washing of membranes are essential to remove any endogenous substances that might interfere with the assay.[1]
Q: Are there any specific reagents I can add to reduce non-specific binding?
A: Yes, blocking agents and other additives can be very effective.
-
Blocking Agents: BSA is commonly used to coat surfaces and reduce non-specific interactions.[8][11] Casein can also be a very effective blocking agent.[12] You can also try pre-coating your filters with BSA.[1]
-
Specific Additives for DHA Assays: In studies using intact cells, the inclusion of phentolamine (e.g., 10⁻⁴ M) has been shown to be necessary to reduce high non-specific binding of [3H]DHA.[2]
Data Presentation: Summary of Troubleshooting Strategies
| Parameter | Recommended Action | Rationale | Reference(s) |
| Radioligand | |||
| Concentration | Use a concentration at or below the Kd. | Higher concentrations can saturate non-specific sites. | [1][4] |
| Purity | Ensure radiochemical purity is >90%. | Impurities can bind non-specifically. | [1][8] |
| Assay Conditions | |||
| Incubation Time | Optimize to reach equilibrium but avoid excessively long times. | Shorter times can reduce non-specific binding. | [1][8] |
| Temperature | Consider lowering the incubation temperature. | May reduce hydrophobic interactions. | [8] |
| Wash Steps | Increase volume and number of washes with ice-cold buffer. | More efficient removal of unbound radioligand. | [1] |
| Buffer Composition | |||
| pH | Adjust to the isoelectric point of the protein or to neutralize surfaces. | Influences the charge of biomolecules and surfaces. | [9] |
| Salt Concentration | Increase NaCl concentration. | Shields charged proteins from interacting with surfaces. | [9][11] |
| Blocking Agents | Add BSA (e.g., 1%) or casein to the assay and wash buffers. | Coats surfaces and reduces non-specific protein interactions. | [1][8][9][12] |
| Surfactants | Add a low concentration of a non-ionic surfactant (e.g., Tween-20). | Disrupts hydrophobic interactions. | [9][11] |
| Biological Preparation | |||
| Protein Amount | Titrate to the lowest amount that gives a robust specific signal (e.g., 100-500 µg). | Reduces the number of non-specific binding sites. | [1] |
| Specific Additives | |||
| Phentolamine | Add 10⁻⁴ M when using intact cells. | Shown to effectively reduce non-specific [3H]DHA binding in intact cell systems. | [2] |
Experimental Protocols
General Protocol for (-)-[3H]Dihydroalprenolol Binding Assay with Crude Membranes
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific experimental system.
-
Membrane Preparation:
-
Homogenize tissue or cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/ml. Determine protein concentration using a standard method (e.g., Lowry or Bradford assay).
-
-
Binding Assay:
-
Prepare assay tubes for total, non-specific, and specific binding.
-
Total Binding: Add assay buffer, [3H]DHA (at desired concentrations, e.g., 0.1-20 nM), and membrane preparation (e.g., 100-200 µg protein).
-
Non-Specific Binding: Add assay buffer, [3H]DHA, a saturating concentration of an unlabeled competitor (e.g., 10⁻⁶ M l-propranolol), and the membrane preparation.
-
The total volume for each reaction is typically 250-500 µL.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 20-60 minutes). This should be determined from prior kinetic experiments.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a cell harvester. Filters may be pre-soaked in a solution like 0.5% polyethylenimine to reduce filter binding.
-
Quickly wash the filters with several volumes (e.g., 3 x 4 mL) of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Analyze the specific binding data using non-linear regression to determine Kd and Bmax.
-
Visualization of Key Concepts
Factors Contributing to Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. graphpad.com [graphpad.com]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 5. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in (-)-Dihydroalprenolol binding to intact vs membrane preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with (-)-Dihydroalprenolol (DHA) binding assays, particularly concerning the discrepancies observed between intact cell and membrane preparations.
Frequently Asked Questions (FAQs)
Q1: Why do I get different binding affinity (Kd) and receptor density (Bmax) values for (-)-[3H]DHA in my intact cell versus membrane preparations?
A1: It is a commonly observed phenomenon that binding characteristics of (-)-[3H]DHA can differ between intact cells and membrane preparations. One study found that membrane preparations of human peripheral blood lymphocytes exhibited a lower affinity for antagonists like (-)-[3H]DHA and propranolol compared to intact cells, while the affinity for agonists was increased[1]. The number of binding sites, however, was found to be comparable, with approximately 1700 receptors per cell in intact lymphocytes and 1250 receptors per cell in membrane preparations[1].
Several factors can contribute to these discrepancies:
-
Alteration of Receptor Microenvironment: The process of cellular disruption and membrane purification can alter the natural lipid environment of the receptor, potentially affecting its conformation and binding properties[1].
-
Loss of Cellular Components: Intact cells possess a complete signaling machinery, including G-proteins and other regulatory molecules, which can influence the receptor's affinity state. Membrane preparations may have a disrupted or depleted complement of these components.
-
Receptor Orientation: In membrane preparations, receptors that were originally on the basolateral surface in a polarized cell might become accessible to the ligand, which could alter the overall binding profile.
Q2: I am observing very high non-specific binding in my intact cell assay. What can I do to reduce it?
A2: High non-specific binding is a frequent challenge in intact cell assays with (-)-[3H]DHA. This can be due to the lipophilic nature of DHA, leading to its partitioning into the cell membrane or uptake into the cell.
Here are some troubleshooting steps:
-
Inclusion of Phentolamine: For intact cell preparations, the inclusion of phentolamine (e.g., 10⁻⁴ M) has been shown to be necessary to reduce high non-specific binding. In contrast, phentolamine showed no effect on (-)-[3H]DHA binding to membrane preparations, suggesting its action is related to processes within the intact cell, such as intracellular uptake of the ligand[1].
-
Careful Selection of Competitor for Non-Specific Binding: While high concentrations of propranolol have been used to define non-specific binding, some studies caution that this can lead to an underestimation of specific binding by also inhibiting non-specific interactions, resulting in non-saturable and inhomogeneous binding estimates[1]. Using a concentration of a potent antagonist like l-propranolol at 10⁻⁶ M or l-isoproterenol at 10⁻³ M has been suggested for a valid determination of specific binding[1].
-
Lowering Radioligand Concentration: If non-specific binding is a significant percentage of total binding, consider lowering the concentration of (-)-[3H]DHA. In the presence of 10⁻⁴ M phentolamine, non-specific binding was reported to be less than 50% at (-)-[3H]DHA concentrations below 2 nM[1].
Q3: My Scatchard plot for (-)-[3H]DHA binding to membranes is curvilinear. What does this indicate?
A3: A curvilinear Scatchard plot (concave up) can suggest the presence of multiple binding sites with different affinities for the radioligand. In the context of (-)-[3H]DHA binding to membrane preparations, this could be due to:
-
Multiple Receptor Subtypes: If your preparation expresses more than one subtype of β-adrenergic receptor (e.g., β1 and β2), and they have different affinities for DHA, this can result in a non-linear Scatchard plot.
-
High and Low-Affinity States: The β-adrenergic receptor can exist in high and low-affinity states, often related to its coupling with G-proteins. Quantitative analysis has indicated the existence of two specific affinity states for the β-adrenergic receptor population, in addition to a non-specific binding site for (-)-[3H]DHA[2].
-
Non-Receptor Binding Sites: (-)-[3H]DHA may bind to non-receptor sites that have a lower affinity but are present in higher numbers. Studies on rat adipocyte membranes have shown that while both agonists and antagonists compete for high-affinity sites (KD 2-4 nM), antagonists also compete for lower-affinity, higher-capacity sites[3]. Using an agonist like isoproterenol to define non-specific binding can help to isolate the physiologically relevant high-affinity binding site[3].
Troubleshooting Guides
Issue 1: Low Specific Binding Signal
| Possible Cause | Troubleshooting Steps |
| Degraded Radioligand | Ensure proper storage of (-)-[3H]DHA and check its purity. |
| Insufficient Receptor Number | Increase the amount of membrane protein or the number of cells per assay tube. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Binding is generally rapid and reversible at 37°C[1]. Check the pH of your assay buffer. |
| Incorrect Filter Washing | Ensure rapid filtration and adequate washing with ice-cold buffer to minimize dissociation of the ligand-receptor complex while effectively removing unbound radioligand. |
Issue 2: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell/Membrane Preparation | Standardize the protocol for cell culture and membrane preparation to ensure consistency in receptor expression levels and preparation quality. |
| Pipetting Errors | Use calibrated pipettes and careful technique, especially when handling small volumes of radioligand and competing ligands. |
| Variable Incubation Times | Use a timer and stagger the addition of reagents to ensure consistent incubation times for all samples. |
| Inconsistent Washing of Filters | Use a consistent volume and number of washes for each filter. |
Quantitative Data Summary
The following tables summarize representative binding data for (-)-[3H]DHA from various preparations.
Table 1: Comparison of (-)-[3H]DHA Binding in Intact Cells vs. Membrane Preparations
| Preparation | System | Kd (nM) | Bmax | Reference |
| Human Peripheral Blood Lymphocytes | Intact Cells | Higher Affinity | ~1700 receptors/cell | [1] |
| Human Peripheral Blood Lymphocytes | Membrane Preparation | Lower Affinity | ~1250 receptors/cell | [1] |
Table 2: (-)-[3H]DHA Binding Parameters in Various Membrane Preparations
| Tissue/Cell Type | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Myometrium | Human | 0.50 | 70 | [4] |
| BC3H1 Muscle Cells | 0.53 (high affinity), 110 (low affinity) | 58 (high affinity), 1100 (low affinity) | [5][6] | |
| Human Polymorphonuclear Cells | Human | 1 - 5 | 870 +/- 128 receptors/cell | [7] |
| Rat Adipocytes | Rat | 15 | 240 | [8] |
| Hamster Brown Adipocytes | Hamster | 1.4 | 57,000 sites/cell | [9] |
| Early Human Placenta | Human | 2.80 | 330.30 | [10] |
| Rat Heart | Rat | 5.7 | [11] | |
| Rat Kidney Tubular Cells | Rat | 7.1 | 69.8 | [12] |
| Rat Adipocytes (agonist-defined) | Rat | 0.75 - 1.1 | ~100 | [3] |
| Human Epidermal Keratinocytes | Human | ~1.4 | ~280 | [13] |
Experimental Protocols
Protocol 1: (-)-[3H]DHA Binding to Membrane Preparations (General Protocol)
This is a generalized protocol based on common practices cited in the literature[1][4][8][10][11][12][13]. Specific concentrations and incubation times may need to be optimized for your system.
-
Membrane Preparation: Homogenize cells or tissues in an appropriate buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.
-
Binding Assay:
-
In assay tubes, combine the membrane preparation (typically 50-200 µg of protein), (-)-[3H]DHA at various concentrations (e.g., 0.1-20 nM), and either assay buffer (for total binding) or a high concentration of a competing ligand (for non-specific binding, e.g., 10⁻⁶ M l-propranolol).
-
The final assay volume is typically 250-500 µL.
-
-
Incubation: Incubate the tubes at a defined temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 15-60 minutes).
-
Separation of Bound and Free Ligand: Rapidly terminate the incubation by adding ice-cold wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/C) under vacuum[1].
-
Washing: Wash the filters rapidly with additional ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation spectrometer.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
Protocol 2: (-)-[3H]DHA Binding to Intact Cells (General Protocol)
This protocol is adapted from methodologies for intact cells and highlights key differences from membrane assays[1].
-
Cell Preparation: Harvest cells and wash them with an appropriate physiological buffer (e.g., Krebs-Ringer bicarbonate buffer). Resuspend the cells in the same buffer to a known concentration.
-
Binding Assay:
-
In assay tubes, combine the cell suspension, (-)-[3H]DHA at various concentrations, and either assay buffer (for total binding) or a competing ligand (for non-specific binding).
-
Crucially, for intact cells, include an agent like phentolamine (10⁻⁴ M) in all tubes to reduce non-specific binding [1].
-
-
Incubation: Incubate at 37°C for a time sufficient to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration as described for membranes.
-
Washing and Quantification: Follow the same steps as for the membrane preparation protocol.
-
Data Analysis: Perform data analysis as described for membrane preparations.
Visualizations
Caption: Workflow for (-)-[3H]DHA binding assays.
Caption: Beta-adrenergic receptor signaling pathway.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Evidence for two specific affinity states of 3H-antagonist binding to cardiac beta-adrenergic receptors and influence of Gpp(NH)p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-adrenergic receptors in early human placenta characterization of [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the beta-adrenergic receptors of cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Dihydroalprenolol Binding Affinity Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of (-)-Dihydroalprenolol (DHA) binding affinity measurements.
Troubleshooting Guides
This section addresses common issues encountered during this compound binding assays in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Question: My radioligand binding assay is showing high non-specific binding, obscuring the specific binding signal. What are the potential causes and how can I reduce it?
Answer: High non-specific binding (NSB) can significantly impact the accuracy of your results by masking the specific interaction between this compound and the β-adrenergic receptor. Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration used.[1] Here are the common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of radioligand. A common starting point is a concentration at or below the Kd value.[1] |
| Check the purity of the radioligand. Impurities can contribute to high NSB. Ensure the radiochemical purity is typically >90%.[1][2] | |
| Consider the hydrophobicity of the radioligand. Hydrophobic ligands like DHA tend to exhibit higher non-specific binding.[1][2] | |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for most receptor assays is 100-500 µg of membrane protein.[1] It may be necessary to titrate the amount of cell membrane to optimize the assay.[1] |
| Ensure proper homogenization and washing of membranes. This helps to remove endogenous ligands and other interfering substances.[1] | |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times and lower temperatures can sometimes reduce NSB, but ensure that equilibrium is reached for specific binding.[3] |
| Modify the assay buffer. Including agents like bovine serum albumin (BSA), salts, or detergents can help reduce non-specific interactions.[1][2][3] Coating filters with BSA can also be beneficial.[1] In some cases, specific additives like phentolamine have been used to reduce NSB in intact cell preparations.[4] | |
| Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.[1][3] | |
| Filtration and Apparatus | Pre-soak filters in buffer or a solution of a blocking agent. Polyethyleneimine (PEI) is commonly used to reduce radioligand binding to the filter itself.[1] |
| Use appropriate filter material. Glass fiber filters are common, but it may be necessary to test different types to find one with the lowest NSB for your specific assay.[1] |
Issue 2: Low or No Specific Binding Signal
Question: I am observing a very low or non-existent specific binding signal in my assay. What could be the problem?
Answer: A weak or absent specific binding signal can prevent the accurate determination of binding affinity. Several factors related to the receptor, radioligand, and assay conditions can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Receptor Integrity and Density | Confirm the presence and activity of the receptor. The tissue or cell line used may have a low density of the target receptor or the receptor may have been degraded during preparation.[1] Use protease inhibitors during membrane preparation.[5] |
| Ensure proper storage and handling of your receptor preparation. Perform quality control checks, such as Western blotting, to confirm receptor presence and integrity.[3] | |
| Consider using a cell line that overexpresses the receptor of interest. This can increase the specific binding signal.[1] | |
| Radioligand Issues | Check the concentration and specific activity of the radioligand. While high concentrations can increase total binding, if the concentration is too low, the specific binding may not be detectable.[1] Ensure the specific activity is high enough to detect low receptor numbers; a specific activity above 20 Ci/mmol is often recommended for tritiated ligands.[1][2] |
| Verify proper storage of the radioligand. Improper storage can lead to degradation and decreased specific activity and purity.[1] | |
| Assay Conditions | Ensure incubation times are sufficient to reach equilibrium. The time required to reach equilibrium can vary depending on the receptor and ligand.[1] Kinetic experiments should be performed to determine the optimal incubation time. |
| Check the composition of the assay buffer. The presence or absence of specific ions can significantly impact binding.[1] The pH of the buffer can also influence binding affinity.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a typical Kd value for this compound binding to β-adrenergic receptors?
A1: The equilibrium dissociation constant (Kd) for this compound can vary depending on the tissue source, cell type, and experimental conditions. Here is a summary of reported Kd values:
| Tissue/Cell Type | Receptor Subtype | Reported Kd (nM) | Reference |
| Hamster Brown Adipocytes | β1-adrenergic | 1.4 (Scatchard), 5 (Kinetic) | [7] |
| Human Myometrium | β2-adrenergic | 0.50 | [8] |
| Human Peripheral Blood Lymphocytes (Membranes) | β2-adrenergic | 4.2 | [4] |
| Human Peripheral Blood Lymphocytes (Intact Cells) | β2-adrenergic | 0.66 | [4] |
| Canine Myocardium (Myocytes) | Not specified | 1.57 - 1.71 | [9] |
| Canine Myocardium (Arterioles) | Not specified | 0.26 | [9] |
| Rat Cardiac Membranes | β1-adrenergic | 5.7 | [10] |
Q2: How do I prepare membranes from tissues or cells for a binding assay?
A2: A general protocol for membrane preparation involves cell lysis in a hypotonic buffer, followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a suitable buffer for the binding assay.
-
For Tissues: Homogenize the tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[11] Perform a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[11]
-
For Adherent Cells: After harvesting, lyse the cells in a hypotonic buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4).[12] Resuspend and centrifuge at high speed (e.g., 30,000 x g) to pellet the membranes.[12]
The final membrane pellet is typically resuspended in the binding buffer. For long-term storage, membranes can be resuspended in a buffer containing a cryoprotectant like 10% sucrose and stored at -80°C.[11]
Q3: What is the general workflow for a saturation binding experiment?
A3: A saturation binding experiment is performed to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd). The workflow involves incubating a constant amount of receptor preparation with increasing concentrations of the radioligand.
Q4: How is specific binding calculated and how are Kd and Bmax determined?
A4: Specific binding is the difference between total binding and non-specific binding.
Specific Binding = Total Binding - Non-Specific Binding
The Kd and Bmax values are then determined by plotting the specific binding as a function of the free radioligand concentration. This data is typically analyzed using non-linear regression to fit a one-site binding (hyperbola) equation.[13]
Y = Bmax * X / (Kd + X)
Where:
-
Y is the specific binding
-
X is the free radioligand concentration
-
Bmax is the maximum number of binding sites
-
Kd is the equilibrium dissociation constant
Historically, Scatchard plots were used to linearize the data, but non-linear regression is now the preferred and more accurate method.[13][14]
Detailed Experimental Protocol: Saturation Binding Assay
This protocol provides a general framework for a (-)-[3H]Dihydroalprenolol saturation binding assay using cell membranes.
1. Membrane Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors).[11] c. Homogenize the cell suspension using a Dounce or Polytron homogenizer. d. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and unbroken cells.[11] e. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[11][15] f. Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11] g. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[11]
2. Saturation Binding Assay: a. Set up duplicate tubes for total binding and non-specific binding for each concentration of radioligand. b. For total binding tubes, add assay buffer, the desired amount of membrane protein (e.g., 50-100 µg), and increasing concentrations of (-)-[3H]DHA (typically ranging from 0.1 x Kd to 10 x Kd).[16] c. For non-specific binding tubes, add assay buffer, membrane protein, the same increasing concentrations of (-)-[3H]DHA, and a high concentration of a competing unlabeled ligand (e.g., 1-10 µM propranolol). d. Incubate all tubes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (determined from kinetic experiments).[1] e. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine.[11] f. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
3. Quantification and Data Analysis: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. b. Calculate the specific binding for each radioligand concentration by subtracting the average non-specific binding counts from the average total binding counts. c. Plot the specific binding against the concentration of free radioligand. d. Use non-linear regression analysis with a one-site binding model to determine the Kd and Bmax values.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and lidocaine on beta-adrenergic receptor binding. Interaction during resuscitation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in affinity of cardiac beta-adrenergic receptors for [3H]dihydroalprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 13. graphpad.com [graphpad.com]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting low signal in (-)-Dihydroalprenolol radioligand assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during (-)-Dihydroalprenolol (DHA) radioligand binding assays, with a focus on troubleshooting low signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing very low or no specific binding in my assay. What are the potential problems?
A1: Low or absent specific binding is a common issue that can stem from several factors related to your reagents, experimental setup, or the biological samples. Here are the primary areas to investigate:
-
Receptor Integrity and Concentration: The beta-adrenergic receptors in your sample may be degraded, inactive, or present at a very low concentration.
-
Solution: Ensure proper storage and handling of your membrane preparations, including the use of protease inhibitors during preparation and storage at -80°C.[1] Perform a protein concentration assay (e.g., BCA assay) to ensure you are loading a sufficient amount of membrane protein (typically 50-120 µg for tissue preparations).[1] It is also recommended to optimize the membrane concentration to find the lowest amount that still provides a robust specific binding signal.[2]
-
-
Radioligand Quality: The [3H]DHA may have degraded, leading to low specific activity.
-
Solution: Check the age and storage conditions of your radioligand. Ensure it is stored as recommended by the manufacturer, typically at -20°C or below, and protected from light. Use a fresh aliquot if degradation is suspected.
-
-
Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for binding.
Q2: My non-specific binding is very high, obscuring the specific signal. What can I do to reduce it?
A2: High non-specific binding (NSB) can make it difficult to accurately determine specific binding. Here are several strategies to mitigate high NSB:
-
Optimize Washing Steps: Inadequate washing can leave behind unbound radioligand, contributing to high background.
-
Solution: Increase the number of washes (typically 3-4 washes are sufficient) and/or the volume of ice-cold wash buffer.[1] Ensure the filtration and washing process is rapid to minimize dissociation of specifically bound ligand.
-
-
Reduce Radioligand Concentration: Using too high a concentration of [3H]DHA can lead to increased binding to non-receptor sites.
-
Solution: Use a concentration of [3H]DHA at or below its Kd value for the target receptor.[3] This minimizes binding to low-affinity, non-specific sites.
-
-
Pre-treat Filters: The filter paper itself can be a source of non-specific binding.
-
Solution: Pre-soak the glass fiber filters (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to block non-specific binding sites on the filter.[1]
-
-
Include Blocking Agents: Certain agents can be added to the assay buffer to reduce non-specific interactions.
-
Solution: While not always necessary for [3H]DHA assays, the inclusion of bovine serum albumin (BSA) in the buffer can sometimes help reduce NSB.
-
Q3: My results are not reproducible between experiments. What are the likely causes of this variability?
A3: Poor reproducibility often points to inconsistencies in the assay setup and execution. Here are key areas to focus on for improving consistency:
-
Pipetting Accuracy: Inconsistent pipetting of the radioligand, competitor, or membrane suspension will lead to variable results.
-
Solution: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques for all additions.
-
-
Homogeneous Membrane Preparation: If the membrane preparation is not uniformly suspended, the amount of receptor added to each well will vary.
-
Solution: Thoroughly vortex or homogenize the membrane preparation before aliquoting it into the assay tubes or plates.
-
-
Consistent Incubation Times and Temperatures: Variations in incubation conditions can affect the extent of binding.
-
Solution: Use a precise timer for all incubations and ensure the water bath or incubator maintains a stable temperature.
-
-
Inconsistent Washing: If the washing procedure varies between samples, the amount of unbound radioligand removed will be inconsistent.
-
Solution: Use a cell harvester for rapid and consistent filtration and washing.
-
Quantitative Data Summary
The following table provides typical binding affinity (Kd) and receptor density (Bmax) values for (-)-[3H]Dihydroalprenolol in various tissues and cell lines. These values can serve as a reference to evaluate the success of your own experiments.
| Tissue/Cell Line | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Myometrium | β2-adrenergic | 0.50 | 70 | [4] |
| BC3H1 Muscle Cells | β2-adrenergic | 0.53 | 58 | [5] |
| Rat Arterial Smooth Muscle Cells | β2-adrenergic | 0.56 ± 0.16 | 57.2 ± 21.7 | [6] |
| Hamster Brown Fat Cells | β1-adrenergic | 1.4 | 57,000 sites/cell | [7] |
| Rat Kidney Tubular Membranes | β1-adrenergic | 7.1 | 69.8 ± 29.1 | [8] |
Experimental Protocol: (-)-[3H]Dihydroalprenolol Radioligand Binding Assay
This protocol outlines a standard filtration-based radioligand binding assay using (-)-[3H]Dihydroalprenolol to quantify beta-adrenergic receptors in membrane preparations.
I. Materials and Reagents
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: (-)-[3H]Dihydroalprenolol ([3H]DHA)
-
Non-specific Binding Ligand: 1 µM Propranolol
-
Membrane Preparation: Isolated from tissue or cells of interest, stored at -80°C.
-
Glass Fiber Filters: (e.g., Whatman GF/C)
-
Scintillation Cocktail
-
96-well plates or polypropylene tubes
II. Membrane Preparation
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[1]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[1]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[1]
-
Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.[1]
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration, and store in aliquots at -80°C.[1]
III. Binding Assay Procedure
-
On the day of the assay, thaw the membrane preparation on ice and resuspend in binding buffer to the desired concentration (e.g., 50-120 µg of protein per well for tissue).[1]
-
Set up the assay in 96-well plates or tubes in triplicate for each condition:
-
Total Binding: Add 150 µL of membrane suspension, 50 µL of binding buffer, and 50 µL of [3H]DHA solution.[1]
-
Non-specific Binding: Add 150 µL of membrane suspension, 50 µL of 1 µM propranolol, and 50 µL of [3H]DHA solution.
-
For saturation binding experiments, use a range of [3H]DHA concentrations (e.g., 0.1 to 10 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.[1]
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a scintillation counter.
IV. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of [3H]DHA.
-
Plot the specific binding (Y-axis) against the concentration of [3H]DHA (X-axis) and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
Visualizations
Caption: Experimental workflow for a this compound radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of buffer composition on (-)-Dihydroalprenolol binding kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Dihydroalprenolol [(-)-[³H]DHA] in radioligand binding assays. Proper buffer composition is critical for accurate and reproducible kinetic data. This guide addresses common issues related to buffer components and their impact on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a standard buffer composition for a (-)-[³H]DHA binding assay?
A common and effective buffer for studying beta-adrenergic receptors consists of 50 mM Tris-HCl and 10 mM MgCl₂ at a pH of 7.4.[1] This composition provides a stable pH environment and includes magnesium ions, which can be important for maintaining receptor conformation and affinity. For experiments involving agonist competition, the addition of 1 mM ascorbic acid is recommended to prevent oxidation of the agonist compounds.[1]
Q2: How does pH affect (-)-[³H]DHA binding?
The pH of the incubation buffer significantly influences the binding of (-)-[³H]DHA to beta-adrenergic receptors. Studies have shown that alkaline conditions favor the binding of this radioligand.[2] Specifically, ³H-DHA-specific binding increases with higher pH.[2] Therefore, maintaining a consistent and optimal pH (typically around 7.4) is crucial for reproducible results.
Q3: Can components other than the buffer salts impact the binding assay?
Yes, other molecules in the assay mixture can interfere with (-)-[³H]DHA binding. For instance, the antiarrhythmic drug lidocaine has been shown to inhibit ³H-DHA binding to beta-2 adrenergic receptors in a concentration-dependent manner.[2] Additionally, polymeric effectors such as DNA and heparin can reduce the maximum number of binding sites (Bmax), while DNA may also decrease the dissociation constant (Kd).[3] These findings suggest that anionic or cationic charges in the vicinity of the receptor can play a crucial role in the drug-receptor interaction.[3]
Q4: What is the difference between using whole cells and membrane preparations for binding assays?
While both intact cells and isolated membrane preparations can be used, they may yield different binding characteristics.[1] Cellular disruption and membrane purification can potentially alter the binding properties and adenylate cyclase activity.[1] For example, membrane preparations may show a lower affinity for antagonists like (-)-[³H]DHA compared to intact cells, while their affinity for agonists might be increased.[1] Using intact, viable cells allows for a more direct comparison of receptor binding with whole-cell physiology.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Buffer | Recommended Solution(s) |
| High Non-Specific Binding | - Inappropriate blocking agent: The blocking agent (e.g., BSA) may not be effectively preventing the radioligand from binding to non-receptor sites. - Incorrect ionic strength: The ionic strength of the buffer may be promoting non-specific interactions. - Presence of interfering substances: Contaminants in the buffer or sample could be binding the radioligand. | - Optimize the concentration of the blocking agent or try an alternative, such as casein.[4] - Empirically test a range of buffer ionic strengths to find the optimal condition that minimizes non-specific binding while maintaining specific binding. - Ensure high purity of all buffer components and consider using a different buffer system (e.g., HEPES-based). |
| Low Specific Binding | - Suboptimal pH: The buffer pH may not be in the optimal range for receptor binding.[2] - Incorrect MgCl₂ concentration: Magnesium ion concentration can influence receptor affinity. - Degradation of radioligand or receptor: The buffer may lack components necessary to maintain the stability of the molecules. | - Verify the pH of your buffer and adjust to the optimal range (typically 7.4).[1] Remember that alkaline conditions favor ³H-DHA binding.[2] - Titrate the concentration of MgCl₂ in your buffer to determine the optimal concentration for your specific system. - Prepare fresh buffers for each experiment.[4] If using agonists, include a reducing agent like ascorbic acid to prevent oxidation.[1] |
| Poor Reproducibility | - Inconsistent buffer preparation: Minor variations in buffer pH, ionic strength, or component concentrations between experiments can lead to significant differences in results. - Buffer instability: The buffer may be degrading over time, especially if not stored properly. | - Maintain detailed and standardized protocols for buffer preparation.[4] - Prepare fresh buffer for each set of experiments and store any stock solutions appropriately.[4] - Regularly calibrate your pH meter. |
| Curvilinear Scatchard Plots | - Presence of multiple binding sites: The buffer conditions may be favoring the detection of lower-affinity, non-specific binding sites in addition to the high-affinity beta-adrenergic receptors.[5] | - Redefine non-specific binding using an agonist like isoproterenol instead of an antagonist like propranolol. This can help to isolate the high-affinity binding site that represents the physiological receptor.[5] |
Experimental Protocols
Membrane Preparation from Lymphocytes
This protocol describes the isolation of crude lymphocyte membranes for use in (-)-[³H]DHA binding assays.[1]
-
Cell Swelling: Resuspend intact lymphocytes in a hypotonic buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 8.1) and incubate for 20 minutes at 0°C.
-
Homogenization: Homogenize the swollen cells in an ice-cooled Potter-Elvehjem homogenizer with approximately 25 strokes.
-
Centrifugation: Centrifuge the homogenate at 36,000 x g for 20 minutes at 4°C.
-
Washing: Wash the resulting membrane pellet once with the binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Final Suspension: Resuspend the final membrane pellet in the binding buffer at a protein concentration of approximately 2 mg/ml. Protein concentration can be determined using a standard method like the Lowry assay.
(-)-[³H]DHA Binding Assay (Filtration Method)
This protocol outlines a standard filtration-based radioligand binding assay.[1][6]
-
Incubation: In duplicate, incubate 100 µl of the membrane preparation (approximately 200 µg protein) with various concentrations of (-)-[³H]DHA in the binding buffer (50 mM Tris, 10 mM MgCl₂, pH 7.4).
-
Total and Non-Specific Binding:
-
For total binding , incubate the membranes with only the radioligand.
-
For non-specific binding , incubate the membranes with the radioligand in the presence of an excess of a competing unlabeled ligand (e.g., 10⁻⁶ M l-propranolol).[1]
-
-
Equilibrium: Allow the incubation to proceed until equilibrium is reached. The time to reach equilibrium should be determined empirically through kinetic experiments.
-
Termination and Filtration: Stop the reaction by adding 5 ml of ice-cold wash buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Rapidly filter the mixture over Whatman GF/C filters.
-
Washing: Rinse the filters with an additional 10 ml of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation spectrometer.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
Visualizations
Signaling Pathway and Assay Workflow
Caption: Overview of β-adrenergic receptor signaling and the experimental workflow for a radioligand binding assay.
Troubleshooting Logic Diagram
Caption: A logical troubleshooting guide for common issues in (-)-[³H]DHA binding assays related to buffer composition.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Effect of pH and lidocaine on beta-adrenergic receptor binding. Interaction during resuscitation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of polymeric effectors on binding of 3H-dihydroalprenolol to beta-adrenergic receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swordbio.com [swordbio.com]
- 5. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
how to account for (-)-Dihydroalprenolol's non-specific membrane association
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the non-specific membrane association of (-)-Dihydroalprenolol (DHA). Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to optimize your radioligand binding assays.
Troubleshooting Guide
High Non-Specific Binding
Q1: My radioligand binding assay with [³H]DHA shows excessively high non-specific binding (NSB). What are the common causes and how can I reduce it?
A1: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) determination. The lipophilic nature of this compound (XLogP3 of 3.4) contributes significantly to its non-specific association with membrane lipids and other components.[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.[2][3]
Here are the primary causes and actionable solutions:
-
Radioligand Properties: The inherent hydrophobicity of DHA is a major factor.[2]
-
Solution: While you cannot change the properties of DHA, ensuring its radiochemical purity is greater than 90% is crucial, as impurities can contribute to NSB.[2]
-
-
Assay Conditions: Suboptimal assay conditions can exacerbate non-specific interactions.
-
Solution 1: Optimize Radioligand Concentration. Use a lower concentration of [³H]DHA. A good starting point is a concentration at or below its Kd value for the receptor of interest.[2]
-
Solution 2: Adjust Incubation Time and Temperature. Shorter incubation times can sometimes reduce NSB, but you must ensure that the specific binding has reached equilibrium.[2] The binding of DHA is rapid, often reaching equilibrium within 12-20 minutes at 37°C.[4][5] Lowering the temperature to 22-25°C can sometimes improve specificity compared to 4°C, where binding may become non-stereoselective.[6]
-
Solution 3: Modify Assay Buffer. The composition of your buffer can have a significant impact.
-
Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) to coat surfaces and reduce non-specific interactions.[2]
-
Salts: Increasing the salt concentration (e.g., NaCl) can disrupt electrostatic interactions contributing to NSB.[7]
-
Additives: In some systems, like intact cells, the inclusion of agents like phentolamine (10⁻⁴ M) has been shown to be necessary to reduce high non-specific binding.[4]
-
-
Solution 4: Optimize Washing Steps. Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[2]
-
-
Tissue/Cell Preparation: The amount and preparation of your biological material are critical.
Frequently Asked Questions (FAQs)
Q2: How do I properly define non-specific binding for my [³H]DHA assay?
A2: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor that binds to the target receptor. For β-adrenergic receptors, a high concentration of an antagonist like propranolol (e.g., 10⁻⁶ M l-propranolol) is commonly used.[4] This effectively blocks all specific binding of [³H]DHA to the receptors, so any remaining bound radioactivity is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (radioligand bound in the absence of the competitor).[4]
Q3: Should I use an agonist or an antagonist to define non-specific binding?
A3: It is generally recommended to use an antagonist, such as propranolol, to define non-specific binding. In some systems, it has been observed that antagonists compete for both high-affinity (specific) and lower-affinity (non-specific) sites, while agonists may only compete for the high-affinity specific sites.[8] Using an antagonist ensures a more complete blockade of all potential specific binding sites.
Q4: What is a typical Kd value for (-)-[³H]Dihydroalprenolol binding to β-adrenergic receptors?
A4: The reported equilibrium dissociation constant (Kd) for [³H]DHA binding to β-adrenergic receptors can vary depending on the tissue source and experimental conditions. However, it typically falls in the low nanomolar range.
| Tissue/Cell Type | Receptor Subtype | Reported Kd (nM) | Reference |
| Human Myometrium | β2-adrenergic | 0.50 | [5] |
| Rat Cardiac Membranes | β1-adrenergic | 5.7 ± 1.1 | [3] |
| Rat Vas Deferens Membranes | β2-adrenergic | 0.3 | [9] |
| Rat Adipocyte Membranes | β1-adrenergic | 2-4 | [8] |
Q5: Can the choice of filter paper in my filtration assay affect non-specific binding?
A5: Yes, the type of filter can influence non-specific binding. Glass fiber filters (e.g., Whatman GF/B or GF/C) are commonly used.[4][10] Pre-soaking the filters in a solution containing a blocking agent, such as 0.3% polyethyleneimine (PEI), can help to reduce the binding of the radioligand to the filter itself.[11]
Experimental Protocols
Protocol 1: Saturation Binding Assay for [³H]DHA
This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]DHA for a given membrane preparation.
Materials:
-
Membrane preparation containing β-adrenergic receptors
-
[³H]DHA stock solution
-
Unlabeled l-propranolol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in assay buffer to the desired protein concentration (e.g., 100-500 µ g/well ).[2]
-
Prepare a series of dilutions of [³H]DHA in assay buffer (e.g., 0.1 to 20 nM).
-
Prepare a solution of 10⁻⁵ M l-propranolol in assay buffer. From this, create a 10x working solution (e.g., 10⁻⁴ M) to achieve a final concentration of 10⁻⁶ M in the assay wells for determining non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: To each well, add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the appropriate [³H]DHA dilution.
-
Non-Specific Binding: To each well, add 150 µL of membrane preparation, 50 µL of the 10x l-propranolol working solution, and 50 µL of the appropriate [³H]DHA dilution.
-
-
Incubation: Incubate the plates at 37°C for 20 minutes with gentle agitation to reach equilibrium.[4]
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with 1 mL of ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]DHA concentration.
-
Plot the specific binding versus the concentration of [³H]DHA and use non-linear regression analysis to determine the Kd and Bmax.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the β-adrenergic receptor.
Procedure:
-
Prepare Reagents:
-
Prepare reagents as in the saturation binding assay.
-
Prepare a series of dilutions of the unlabeled test compound in assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]DHA (at a single concentration, typically at or near the Kd).
-
Non-Specific Binding: 150 µL membrane preparation + 50 µL 10x l-propranolol + 50 µL [³H]DHA.
-
Competition: 150 µL membrane preparation + 50 µL of each dilution of the test compound + 50 µL [³H]DHA.
-
-
Incubation, Filtration, and Quantification: Follow steps 3-5 from the saturation binding protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHA).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [³H]DHA used and Kd is the dissociation constant of [³H]DHA determined from saturation binding experiments.[4]
-
Visualizations
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding experiment.
β-Adrenergic Receptor Signaling Pathway
Caption: Canonical Gs-coupled β-adrenergic receptor signaling pathway.[2][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature dependence of [3H]dihydroalprenolol binding in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. google.com [google.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: (-)-Dihydroalprenolol Competition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in (-)-Dihydroalprenolol (DHA) competition assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (DHA) competition assay?
A this compound (DHA) competition assay is a type of radioligand binding assay used to characterize the interaction of unlabeled test compounds (competitors) with beta-adrenergic receptors. In this assay, a fixed concentration of radiolabeled DHA ([³H]DHA) competes with varying concentrations of the unlabeled compound for binding to the receptors. By measuring the decrease in [³H]DHA binding as the concentration of the unlabeled compound increases, one can determine the binding affinity (Ki) of the test compound for the receptor.
Q2: Why is minimizing variability crucial in these assays?
Q3: What are the key sources of variability in DHA competition assays?
Key sources of variability include inconsistent reagent preparation, pipetting errors, fluctuations in incubation time and temperature, high non-specific binding, and improper separation of bound and free radioligand.[1][2] Adherence to a standardized protocol and meticulous technique are critical for mitigating these sources of error.[2]
Q4: What is non-specific binding and how does it affect the assay?
Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane, assay tubes, or other proteins.[3] High non-specific binding reduces the specific signal, decreases assay sensitivity, and can lead to an inaccurate estimation of receptor affinity and density.[3] Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound competition assays.
Problem 1: High Variability Between Replicates
High variability between replicate wells can significantly impact the reliability of your results.
Troubleshooting Workflow for High Replicate Variability
Caption: Troubleshooting workflow for high replicate variability.
| Potential Cause | Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. For viscous solutions like membrane preparations, consider using reverse pipetting techniques to ensure accuracy. Maintain a consistent pipetting rhythm and tip immersion depth.[2] |
| Inadequate Mixing | Thoroughly vortex all reagent stocks and dilutions before use. Ensure membrane preparations are kept in a uniform suspension during dispensing, as they can settle over time.[2] |
| Temperature Fluctuations | Conduct incubations in a calibrated, stable temperature water bath or incubator. Ensure all assay plates and reagents are at the designated assay temperature before starting the experiment.[1] |
| Inconsistent Washing | The washing step to separate bound from free radioligand is critical. Use an automated cell harvester for rapid and uniform washing of all wells. Ensure the wash buffer is ice-cold to minimize dissociation of the radioligand-receptor complex.[2] |
Problem 2: High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal and reduce the assay window. NSB should ideally be less than 50% of the total binding.[4]
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
| Potential Cause | Solution |
| Radioligand Concentration Too High | Use a [³H]DHA concentration at or below its Kd value for the target receptor. Higher concentrations can lead to increased binding to low-affinity, non-specific sites.[4][5] |
| Excessive Membrane Protein | Titrate the amount of membrane protein used in the assay. A typical starting range is 10-50 µg per well, but this should be optimized for your specific system.[2] |
| Binding to Filters/Apparatus | Pre-soak glass fiber filters in a solution such as 0.5% polyethyleneimine (PEI) to reduce radioligand adhesion.[2] Including blocking agents like Bovine Serum Albumin (BSA) in the assay buffer can also help.[5] |
| Suboptimal Buffer Conditions | Modify the assay buffer. Increasing the ionic strength (e.g., with NaCl) can reduce electrostatic interactions.[6] Adding BSA (e.g., 0.1%) can block non-specific protein binding sites.[6] In some cases, including phentolamine (10⁻⁴ M) has been shown to reduce NSB in intact cell systems.[7] |
Problem 3: Poor or Inconsistent Competition Curves
Shallow or highly variable competition curves can make it difficult to accurately determine the IC₅₀ and Ki values.
| Potential Cause | Solution |
| Assay Not at Equilibrium | Ensure the incubation time is sufficient for the binding to reach equilibrium. This should be determined experimentally by performing an association kinetics experiment. Lower concentrations of radioligand require longer incubation times to reach equilibrium.[4] |
| Incorrect Competitor Concentrations | Prepare fresh serial dilutions of the competitor for each experiment. Ensure the concentration range is appropriate to define both the top and bottom plateaus of the curve (typically spanning at least 4-5 orders of magnitude around the expected Ki). |
| Ligand Depletion | Ensure that the total amount of radioligand bound does not exceed 10% of the total radioligand added. If it does, reduce the concentration of receptor (membrane protein) in the assay.[4] |
| Agonist Competitor Issues | When using agonists as competitors, be aware that they may bind to high and low-affinity states of the receptor, which can be influenced by the presence of guanine nucleotides (like GTP). Including GTP (e.g., 10-100 µM) in the assay buffer can convert high-affinity sites to a low-affinity state, resulting in more uniform competition curves.[7] To prevent oxidation of catecholamine agonists, include an antioxidant like ascorbic acid (1 mM) in the incubation medium.[7] |
Experimental Protocols
Protocol 1: General this compound Competition Assay
This protocol provides a general framework. Specific concentrations and times should be optimized for each receptor system.
Workflow for a Competition Binding Assay
Caption: General experimental workflow for a competition binding assay.
-
Reagent Preparation :
-
Assay Buffer : e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Radioligand : [³H]DHA diluted in assay buffer to a final concentration at or near its Kd.
-
Unlabeled Competitor : Prepare a serial dilution series (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
Receptor Source : Thaw and dilute cell membranes in ice-cold assay buffer to the desired concentration (e.g., 20 µ g/well ).
-
Wash Buffer : Ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding : Add assay buffer, [³H]DHA, and receptor membranes.
-
Non-Specific Binding (NSB) : Add a saturating concentration of a high-affinity, unlabeled ligand (e.g., 1 µM propranolol), [³H]DHA, and receptor membranes.
-
Competition : Add varying concentrations of the unlabeled competitor, [³H]DHA, and receptor membranes.
-
-
Incubation :
-
Termination and Filtration :
-
Quantification :
-
Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Presentation
Summarize results in a clear format to easily compare different experimental conditions.
Table 1: Example Assay Conditions for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Membrane Protein (µ g/well ) | 10 | 25 | 50 |
| [³H]DHA Concentration (nM) | 0.5 | 1.0 | 2.0 |
| Incubation Time (min) | 60 | 90 | 120 |
| Incubation Temperature (°C) | 25 | 37 | Room Temp |
| Buffer Additive | None | 0.1% BSA | 0.5% BSA |
Table 2: Example Data Summary
| Competitor | IC₅₀ (nM) | Ki (nM) | Hill Slope | % Specific Binding (at Kd) |
| Compound A | 15.2 | 7.8 | 0.98 | 92% |
| Compound B | 120.5 | 61.8 | 0.95 | 88% |
| Propranolol | 2.1 | 1.1 | 1.01 | 95% |
References
- 1. swordbio.com [swordbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-[3H]Dihydroalprenolol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of (-)-[3H]Dihydroalprenolol ((-)-[3H]DHA) solutions for use in receptor binding assays and other applications.
Stability and Storage of (-)-[3H]Dihydroalprenolol Solutions
Data Presentation: Recommended Storage Conditions and Stability Considerations
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | -20°C to -80°C (or lower, e.g., in liquid nitrogen vapor phase) | Lower temperatures significantly reduce the rate of chemical degradation and radiolytic decomposition. For long-term storage, ultra-low temperatures are preferred. |
| Solvent | Ethanol, Toluene, or a mixture. | Aqueous solutions should be avoided for long-term storage as water can accelerate radiolytic decomposition. Manufacturers often supply (-)-[3H]DHA in a non-aqueous solvent. If dilution into an aqueous buffer is necessary for an experiment, it should be done shortly before use. |
| Aliquoting | Dispense into single-use aliquots. | This practice minimizes freeze-thaw cycles, which can accelerate degradation. It also reduces the risk of contamination of the entire stock solution. |
| Protection from Light | Store in amber vials or protect from light. | Exposure to light, particularly UV light, can provide the energy to initiate or accelerate chemical degradation of the molecule. |
| Inert Atmosphere | Consider storage under an inert gas (e.g., argon or nitrogen). | For highly sensitive compounds, removing oxygen can prevent oxidation, a common degradation pathway. This is a more stringent measure that may not be necessary for routine use but can extend shelf-life. |
| Monitoring Purity | Periodically assess radiochemical purity. | For long-term studies, it is advisable to re-evaluate the purity of the radioligand, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure that degradation products are not interfering with the assay. |
Note: The physical half-life of tritium (³H) is approximately 12.3 years. However, the effective shelf-life of a tritiated compound like (-)-[3H]DHA is often much shorter due to chemical and radiolytic instability. Always refer to the manufacturer's product data sheet for any specific storage recommendations.
Troubleshooting Guides and FAQs
This section addresses common issues that researchers may encounter during their experiments with (-)-[3H]DHA, with a focus on problems that may be related to the stability and storage of the radioligand solution.
Frequently Asked Questions (FAQs)
Q1: My specific binding is much lower than expected. Could my (-)-[3H]DHA have degraded?
A1: Yes, a significant decrease in specific binding is a primary indicator of radioligand degradation. Degradation can lead to a lower concentration of active radioligand or the formation of products that do not bind to the receptor.
-
Troubleshooting Steps:
-
Check Storage Conditions: Verify that the (-)-[3H]DHA has been stored at the correct temperature, protected from light, and in an appropriate solvent.
-
Age of Radioligand: Consider the age of your stock. If it is several months old or has been stored improperly, degradation is more likely.
-
Perform a Saturation Binding Experiment: This will allow you to determine the current affinity (Kd) and receptor density (Bmax). A significant increase in Kd or decrease in Bmax compared to previous experiments with a fresh batch of radioligand can indicate a problem.
-
Use a Fresh Aliquot/Vial: If you have been using the same working dilution for an extended period, prepare a fresh one from a new stock aliquot.
-
Q2: I am observing very high non-specific binding in my assay. What could be the cause?
A2: High non-specific binding can be caused by several factors, including issues with the radioligand.
-
Troubleshooting Steps:
-
Radioligand Purity: Degraded radioligand fragments can be "sticky" and bind non-specifically to membranes, filters, or plasticware.
-
Radioligand Concentration: Using too high a concentration of (-)-[3H]DHA can lead to increased non-specific binding. Ensure you are using a concentration appropriate for the receptor you are studying, typically at or near the Kd value.
-
Assay Buffer Composition: The inclusion of agents like bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites.
-
Washing Steps: Ensure that the washing of filters or pellets is rapid and efficient using ice-cold buffer to remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the non-specific binding of the radioligand to the filter itself.
-
Q3: Can I store my diluted (-)-[3H]DHA in aqueous buffer in the refrigerator for a few days?
A3: It is not recommended. Storing tritiated radioligands in aqueous solutions, even for a short period, can lead to accelerated degradation due to radiolysis. It is best practice to prepare fresh dilutions in your aqueous assay buffer from your non-aqueous stock solution immediately before each experiment.
Q4: How can I visually inspect my (-)-[3H]DHA solution for signs of degradation?
A4: Visual inspection is generally not a reliable method for determining the purity of a radioligand solution, as degradation products are typically colorless and present in very small amounts. The solution should be clear and free of precipitates. Any discoloration could be a sign of a problem, but the absence of visual changes does not guarantee purity. Functional assays, such as binding experiments, are the most practical way to assess the performance of your radioligand.
Experimental Protocols
The following is a generalized protocol for a radioligand binding assay using (-)-[3H]DHA with membrane preparations. This should be optimized for your specific tissue or cell type and experimental goals.
Protocol: (-)-[3H]DHA Saturation Binding Assay with Membrane Preparations
1. Membrane Preparation:
- Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., by Bradford or BCA assay).
2. Assay Setup:
- Prepare serial dilutions of (-)-[3H]DHA in assay buffer. A typical concentration range might be 0.1 to 20 nM.
- For each concentration of (-)-[3H]DHA, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
- To the non-specific binding tubes, add a high concentration of a competing, non-labeled ligand (e.g., 10 µM propranolol).
- To all tubes, add the membrane preparation (e.g., 50-100 µg of protein).
- The final assay volume is typically 250-500 µL.
3. Incubation:
- Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). This should be determined in preliminary kinetic experiments.
4. Separation of Bound and Free Ligand:
- Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
- Quickly wash the filters with multiple volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
5. Quantification:
- Place the filters into scintillation vials.
- Add an appropriate scintillation cocktail.
- Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a liquid scintillation counter.
6. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
- Plot the specific binding as a function of the (-)-[3H]DHA concentration.
- Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Mandatory Visualizations
Diagram: Beta-Adrenergic Receptor Signaling Pathway
Validation & Comparative
A Comparative Guide to (-)-Dihydroalprenolol and Other Beta-Adrenergic Antagonists for Researchers
This guide provides a comprehensive comparison of (-)-Dihydroalprenolol with other widely used beta-adrenergic antagonists. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support laboratory work.
Introduction to Beta-Adrenergic Antagonists
Beta-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These receptors are integral to the sympathetic nervous system and are classified into three main subtypes: β1, β2, and β3. Their antagonism leads to a variety of physiological responses, making them crucial tools in both clinical practice and pharmacological research. This compound (DHA) is a potent, non-selective beta-adrenergic antagonist that is radiolabeled with tritium ([³H]) and widely used in receptor binding assays to characterize and quantify beta-adrenergic receptors.[1][2][3]
Comparative Binding Affinity
The efficacy and selectivity of a beta-adrenergic antagonist are primarily determined by its binding affinity (Ki) for the different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other common beta-blockers for β1 and β2 adrenergic receptors.
| Compound | β1 Ki (nM) | β2 Ki (nM) | Selectivity |
| This compound | ~0.53[1] | ~0.50[2] | Non-selective |
| Propranolol | 1.47 - 2.3[4] | 0.04 - 0.4[5] | Non-selective |
| Metoprolol | 55 - 102[6] | >1000[[“]] | β1-selective |
| ICI 118,551 | 120[8] | 1.2[8] | β2-selective |
| Nebivolol | 0.9[9] | 45[9] | Highly β1-selective |
| Carvedilol | ~4-5[10] | ~0.6-0.8[5] | Non-selective (with α1-blocking activity)[11] |
| Betaxolol | High Affinity[12] | Low Affinity[13] | β1-selective |
Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used. The data presented here are representative values from the cited literature.
Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate a downstream signaling cascade, primarily through the Gs alpha subunit. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a typical competition binding assay using [³H]-(-)-Dihydroalprenolol to determine the binding affinity of a test compound for beta-adrenergic receptors.
Materials:
-
Membrane Preparation: Membranes isolated from cells or tissues expressing beta-adrenergic receptors.
-
Radioligand: [³H]-(-)-Dihydroalprenolol (specific activity ~80-120 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Test Compound: Unlabeled beta-adrenergic antagonist of interest.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-selective antagonist like Propranolol.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of various concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]-(-)-Dihydroalprenolol at a fixed concentration (typically near its Kd, e.g., 1-2 nM).
-
100 µL of membrane preparation (protein concentration adjusted to give a sufficient signal).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 4. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Betaxolol - Wikipedia [en.wikipedia.org]
- 13. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating (-)-Dihydroalprenolol Binding: A Comparative Guide to Physiological Responses
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro binding affinity and in vivo physiological responses is paramount. This guide provides an objective comparison of (-)-Dihydroalprenolol, a widely used beta-adrenergic antagonist, with other beta-blockers and agonists. We present supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to validate its use in receptor binding studies.
This compound (DHA) is a high-affinity, non-selective beta-adrenergic receptor antagonist.[1][2] Its tritiated form, [3H]-DHA, is a valuable radioligand for characterizing beta-adrenergic receptors in various tissues.[1][2][3] The validity of [3H]-DHA binding as a true measure of beta-adrenergic receptor interaction is confirmed by the strong correlation between its binding affinity and the physiological responses elicited by a range of beta-adrenergic agents.
Comparative Analysis of Binding Affinities and Physiological Responses
The binding affinity of various beta-blockers, including this compound, has been extensively studied and correlated with their physiological effects. The following tables summarize key quantitative data from the literature.
| Compound | Tissue/Cell Type | Binding Assay (Kd/Ki in nM) | Physiological Assay (pA2/pKB) | Reference |
| (-)-[3H]Dihydroalprenolol | Canine Myocardium (Arterioles) | 0.26 | - | [3] |
| (-)-[3H]Dihydroalprenolol | Canine Myocardium (Myocytes) | 1.57 - 1.71 | - | [3] |
| (-)-[3H]Dihydroalprenolol | Rat Vas Deferens Membranes | 0.3 | - | [1] |
| (-)-[3H]Dihydroalprenolol | Human Polymorphonuclear Cells | 1 - 5 | - | [2] |
| (-)-[3H]Dihydroalprenolol | BC3H1 Muscle Cells (High Affinity Site) | 0.53 | - | [4] |
| (-)-[3H]Dihydroalprenolol | Rat Cardiac Membranes | 5.7 | - | [5] |
| (-)-Propranolol | BC3H1 Muscle Cells | - | Good correlation with binding | [4] |
| (-)-Alprenolol | BC3H1 Muscle Cells | - | Good correlation with binding | [4] |
| Various β-blockers | Ferret Ventricular Myocardium | Correlated with pKB vs. (-)-isoprenaline | Higher potency vs. (-)-isoprenaline than CGP12177 | [6][7] |
Table 1: Binding Affinities and Physiological Potencies of Beta-Blockers. This table showcases the binding characteristics of this compound across different tissues and highlights the correlation between binding and physiological response for various beta-blockers.
| Agonist | Receptor Subtype | Effect | Notes | Reference |
| Isoproterenol | β1/β2 | Increased heart rate, bronchodilation | Potent non-selective agonist | [8][9] |
| Dobutamine | β1 | Increased cardiac contractility and output | Predominantly β1-adrenergic agonist | [10] |
| Salbutamol | β2 | Bronchodilation, increased cardiac index | Predominantly β2-adrenergic agonist with some cardiac effects at higher doses | [9][10] |
Table 2: Physiological Responses to Beta-Adrenergic Agonists. This table provides a comparison of the physiological effects of common beta-agonists, which are often used in conjunction with antagonists like this compound to characterize receptor function.
Experimental Protocols
Radioligand Binding Assay using (-)-[3H]Dihydroalprenolol
This protocol outlines a standard method for determining the binding of (-)-[3H]DHA to beta-adrenergic receptors in a membrane preparation.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat heart) in ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[11]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
2. Binding Assay:
-
In triplicate, incubate membrane preparations with various concentrations of (-)-[3H]DHA.[3][11]
-
To determine non-specific binding, include a parallel set of tubes containing a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).[11]
-
For competition assays, incubate membranes with a fixed concentration of (-)-[3H]DHA and varying concentrations of competing ligands.[5]
-
Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.[11]
3. Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[11]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.[11]
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using Scatchard analysis to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).[1]
-
Analyze competition binding data to determine the inhibitory constant (Ki) of the competing ligand.
Measurement of Physiological Response (e.g., Inotropic Effects in Cardiac Tissue)
This protocol describes a method to assess the physiological response to beta-adrenergic stimulation in isolated cardiac tissue.
1. Tissue Preparation:
-
Isolate a suitable cardiac tissue preparation (e.g., ferret ventricular myocardium).[6]
-
Mount the tissue in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at a constant temperature (e.g., 37°C).
2. Measurement of Contractile Force:
-
Attach the tissue to an isometric force transducer to record contractile force.
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
3. Experimental Protocol:
-
Obtain a cumulative concentration-response curve for a beta-agonist (e.g., (-)-isoprenaline) by adding increasing concentrations of the agonist to the organ bath.[6]
-
After washing the tissue and allowing it to return to baseline, incubate with a specific concentration of an antagonist (e.g., a beta-blocker) for a predetermined time.
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
4. Data Analysis:
-
Measure the magnitude of the inotropic response at each agonist concentration.
-
Construct concentration-response curves before and after antagonist administration.
-
Calculate the antagonist's potency, often expressed as the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Signaling Pathways and Experimental Workflows
References
- 1. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in affinity of cardiac beta-adrenergic receptors for [3H]dihydroalprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Comparison of the effects of isoprenaline, orciprenaline, salbutamol and isoetharine on the cardiovascular system of anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of haemodynamic responses to dobutamine and salbutamol in cardiogenic shock after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
A Researcher's Guide: (-)-Dihydroalprenolol vs. (-)-[3H]Alprenolol for Beta-Adrenergic Receptor Binding Assays
An objective comparison for researchers, scientists, and drug development professionals.
In the realm of receptor pharmacology, the selection of an appropriate radioligand is paramount for the accurate characterization and quantification of target receptors. For researchers studying beta-adrenergic receptors, both (-)-Dihydroalprenolol and its tritiated form, often historically referred to as (-)-[3H]Alprenolol, are mainstays. This guide provides a detailed comparison of these ligands, supported by experimental data, to aid in the selection and application of the optimal radioligand for your research needs.
Clarification of Nomenclature: A Critical Distinction
A pivotal point of clarification is the chemical identity of the radioligand commonly referred to as "(-)-[3H]Alprenolol." The process of catalytically reducing (-)-Alprenolol with tritium gas results in the saturation of the allyl group's double bond, yielding (-)-[3H]Dihydroalprenolol [1]. Crucially, studies have demonstrated that the biological activities of (-)-[3H]Dihydroalprenolol, its non-radiolabeled counterpart, and (-)-Alprenolol are identical in the context of direct ligand binding and the inhibition of catecholamine-stimulated adenylate cyclase[1]. Therefore, for the purpose of receptor binding assays, the terms are often used interchangeably, with (-)-[3H]Dihydroalprenolol being the more precise chemical descriptor for the tritiated radioligand.
Performance Comparison in Receptor Binding Assays
(-)-[3H]Dihydroalprenolol is a potent, non-selective beta-adrenergic antagonist that has been extensively used to label and characterize beta-adrenergic receptors in a multitude of tissues. Its high affinity and specificity make it a reliable tool for determining receptor density (Bmax) and ligand binding affinity (Kd).
Quantitative Binding Data Summary
The following table summarizes the binding characteristics of (-)-[3H]Dihydroalprenolol to beta-adrenergic receptors in various tissues, as reported in the literature. It is important to note that experimental conditions can influence these values.
| Tissue | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Myometrium | Primarily β2 | 0.50 | 70 | [2] |
| Canine Myocardium | β-adrenergic | 1.57 - 1.71 (myocytes), 0.26 (arterioles) | Not directly comparable | [3] |
| Rat Vas Deferens | Primarily β2 | 0.3 | 460 (fmol/g wet tissue) | [4] |
| Hamster Brown Adipocytes | Primarily β1 | 1.4 | 57,000 sites/cell | [5] |
| Rat Adipocyte Membranes | Primarily β1 | 2 - 4 | ~100 | [6] |
Experimental Protocols
Below is a generalized, detailed methodology for a typical radioligand binding assay using (-)-[3H]Dihydroalprenolol to characterize beta-adrenergic receptors in a membrane preparation.
I. Membrane Preparation
-
Tissue Homogenization: Homogenize isolated tissue (e.g., heart ventricles, cerebral cortex) in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove large debris.
-
Membrane Pelleting: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
II. Radioligand Binding Assay (Saturation Experiment)
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding: 150 µL of membrane preparation (e.g., 50-120 µg protein for tissue), 50 µL of varying concentrations of (-)-[3H]Dihydroalprenolol (e.g., 0.2 - 20 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of (-)-[3H]Dihydroalprenolol, and 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol or alprenolol).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Specific Binding Calculation: Subtract the non-specific binding from the total binding at each radioligand concentration to determine the specific binding.
-
Scatchard Analysis: Plot the ratio of bound/free radioligand against the bound radioligand. The slope of the resulting line is -1/Kd, and the x-intercept is the Bmax. Alternatively, use non-linear regression analysis to fit the specific binding data to a one-site binding model to determine Kd and Bmax.
Mandatory Visualizations
Beta-Adrenergic Receptor Signaling Pathway
The binding of an agonist to a beta-adrenergic receptor initiates a well-characterized signaling cascade.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a typical radioligand binding experiment.
References
- 1. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in affinity of cardiac beta-adrenergic receptors for [3H]dihydroalprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Dihydroalprenolol Binding in Diverse Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Dihydroalprenolol (DHA) binding characteristics across various tissue preparations, supported by experimental data. (-)-[3H]Dihydroalprenolol is a radiolabeled beta-adrenergic antagonist widely used to characterize beta-adrenergic receptors (β-ARs) due to its high affinity and specificity. Understanding its binding properties in different tissues is crucial for drug development and physiological research.
Quantitative Comparison of (-)-[3H]Dihydroalprenolol Binding
The binding affinity (Kd) and receptor density (Bmax) of (-)-[3H]DHA vary significantly across different tissues and even within different cell types of the same tissue. These variations reflect the differential expression and regulation of β-AR subtypes. The following table summarizes key binding parameters from published studies.
| Tissue Preparation | Species | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Cardiac Myocytes (Subendocardial) | Canine | Primarily β1 | 1.57 | 936 (grains/0.9 X 10⁻² mm²) | [1] |
| Cardiac Myocytes (Subepicardial) | Canine | Primarily β1 | 1.71 | 911 (grains/0.9 X 10⁻² mm²) | [1] |
| Cardiac Arterioles | Canine | β-ARs | 0.26 | 986 (grains/0.9 X 10⁻² mm²) | [1] |
| Heart Ventricular Membranes | Rat | β-ARs | Not specified | Circadian variation observed | [2] |
| Brown Adipocytes (intact cells) | Hamster | Primarily β1 | 1.4 | 57,000 sites/cell | [3] |
| Adipocyte Membranes | Rat | β1 | 0.75 - 1.1 (kinetic) | ~100 | [4] |
| Cerebral Arteries | Human | β1 and β2 (approx. 4/6 ratio) | 12.3 | 790 | [5] |
| Vas Deferens Membranes | Rat | Primarily β2 | 0.3 | 460 (fmol/g wet tissue) | [6] |
| BC3H1 Muscle Cell Line Membranes | - | β2 | 0.53 (high affinity) | 58 | [7] |
| Lymphocyte Membranes | Human | β-ARs | Lower affinity than intact cells | ~1250 receptors/cell | [8] |
| Intact Lymphocytes | Human | β-ARs | Higher affinity than membranes | ~1700 receptors/cell | [8] |
Note: Direct comparison of Bmax values should be done with caution due to differences in units and experimental methodologies across studies.
Beta-Adrenergic Receptor Signaling Pathway
This compound is an antagonist that binds to beta-adrenergic receptors, thereby blocking the downstream signaling cascade typically initiated by agonists like norepinephrine. The canonical signaling pathway for β-ARs involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10][11]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Circadian-phase-dependency in [3H]-dihydroalprenolol binding to rat heart ventricular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of beta adrenergic receptors in human cerebral arteries and alteration of the receptors after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stereospecificity of (-)-Dihydroalprenolol Binding to Beta-Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The binding of ligands to beta-adrenergic receptors is a cornerstone of cardiovascular pharmacology and drug development. A critical aspect of this interaction is stereospecificity, the differential binding of stereoisomers to a chiral receptor. This guide provides a comparative analysis of the binding of (-)-Dihydroalprenolol ((-)-DHA), a potent beta-adrenergic antagonist, to its receptors, with a focus on the stereospecific nature of this interaction. Experimental data, detailed protocols, and pathway visualizations are presented to support this analysis.
Quantitative Comparison of Ligand Binding Affinities
Studies have shown that the (+) isomers of adrenergic agonists and antagonists require 23- to 330-fold higher concentrations to achieve the same level of inhibition of (-)-[3H]DHA binding as their corresponding (-) stereoisomers[1]. For instance, in studies using human myometrium, (-)-propranolol was found to be 100 times more potent than (+)-propranolol in inhibiting the binding of [3H]DHA[2]. Similarly, in rat kidney tubular cell membranes, the (-) isomers of beta-adrenergic agonists and the antagonist propranolol were about 40 times more potent than the (+) isomers[3]. This significant difference in affinity underscores the highly stereoselective nature of the ligand-binding pocket of beta-adrenergic receptors.
The table below summarizes the binding affinities of this compound and other relevant ligands to beta-adrenergic receptors from various tissue sources.
| Ligand | Receptor Source | Binding Affinity (Kd/Ki) |
| (-)-[3H]Dihydroalprenolol | Rat Adipocyte Membranes | 12-15 nM (Kd)[1] |
| (-)-[3H]Dihydroalprenolol | Human Myometrium | 0.50 nM (Kd)[2] |
| (-)-[3H]Dihydroalprenolol | Human Lymphocytes | 10 nM (Kd)[4] |
| (-)-[3H]Dihydroalprenolol | Rat Kidney Tubular Cell Membrane | 7.1 nM (Kd)[3] |
| (-)-Propranolol | Rat Adipocyte Membranes | 17 nM (Kd)[1] |
| (-)-Propranolol | Human Lymphocytes | 9 nM (Ki)[4] |
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), leading to various cellular responses. Antagonists like this compound competitively block the binding of agonists to the receptor, thereby inhibiting this signaling pathway.
Figure 1: Beta-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The stereospecific binding of this compound to beta-adrenergic receptors is typically investigated using radioligand binding assays. These assays are fundamental in pharmacology for determining the affinity and density of receptors.
Radioligand Binding Assay Workflow
The general workflow for a competitive radioligand binding assay involves preparing a source of receptors (e.g., cell membranes), incubating them with a radiolabeled ligand (e.g., (-)-[3H]DHA) and varying concentrations of a competing unlabeled ligand. The amount of radioligand bound to the receptor is then measured to determine the binding characteristics of the competing ligand.
Figure 2: Radioligand Binding Assay Workflow.
Detailed Methodology for Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to assess the stereospecificity of Dihydroalprenolol binding.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing beta-adrenergic receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4)[5].
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes[5].
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a series of tubes or a 96-well plate, add a constant amount of the membrane preparation.
-
Add a constant concentration of (-)-[3H]Dihydroalprenolol (typically near its Kd value).
-
Add varying concentrations of the unlabeled competing ligands (e.g., (-)-propranolol and (+)-propranolol, or the enantiomers of Dihydroalprenolol if available).
-
Include tubes for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol)[6].
-
Incubate the mixture at a defined temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[5].
3. Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand in the solution[5].
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter[6].
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the competing ligand.
-
Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for the competing ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].
-
For saturation binding experiments (to determine Kd and Bmax of the radioligand), use increasing concentrations of the radioligand and analyze the data using Scatchard analysis[6].
Conclusion
References
- 1. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
(-)-Dihydroalprenolol: A Comparative Analysis of its Affinity for Beta-1 and Beta-2 Adrenergic Receptor Subtypes
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an objective comparison of the binding affinity of the antagonist (-)-Dihydroalprenolol (DHA) for the beta-1 (β1) and beta-2 (β2) adrenergic receptor subtypes, supported by experimental data and detailed methodologies.
This compound, a derivative of the non-selective beta-blocker alprenolol, is a widely utilized radioligand in the study of beta-adrenergic receptors. Its high affinity and tritiated form, [³H]-DHA, make it an invaluable tool for receptor characterization and quantification. While generally considered non-selective, subtle differences in its affinity for the β1 and β2 subtypes have been observed. This guide delves into these differences, presenting quantitative data, the experimental protocols used to obtain this data, and the distinct signaling pathways activated by each receptor subtype.
Comparative Affinity of this compound for β1 vs. β2 Adrenergic Receptors
| Receptor Subtype | Ligand | Affinity (Kd/Ki) | Experimental System | Reference |
| Beta-1 (β1) | (-)-[³H]Dihydroalprenolol | ~7.1 nM (Kd) | Rat kidney tubular cell membrane | [1] |
| Beta-2 (β2) | (-)-[³H]Dihydroalprenolol | ~1.4 nM (Kd) | Cultured human epidermal keratinocytes | |
| Beta-2 (β2) | (-)-[³H]Dihydroalprenolol | ~0.50 nM (Kd) | Human myometrium | [2] |
| Beta-2 (β2) | (-)-[³H]Dihydroalprenolol | ~0.3 nM (Kd) | Rat vas deferens membranes | [3] |
Note: The data presented is compiled from different studies and experimental systems. Direct comparison should be made with caution due to potential variations in experimental conditions, species, and tissue types. The available data suggests that this compound may exhibit a slightly higher affinity for the β2-adrenergic receptor subtype.
Experimental Protocols
The determination of ligand binding affinity is primarily achieved through radioligand binding assays. The following outlines a general methodology for saturation and competition binding assays using (-)-[³H]Dihydroalprenolol.
Radioligand Binding Assay: A General Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target beta-adrenergic receptors are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[4]
-
Protein concentration of the membrane preparation is determined using a standard protein assay.[4]
2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Aliquots of the membrane preparation are incubated with increasing concentrations of (-)-[³H]Dihydroalprenolol.[4][5]
-
A parallel set of incubations is performed in the presence of a high concentration of a non-labeled beta-adrenergic antagonist (e.g., propranolol) to determine non-specific binding.[5]
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[4]
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[4]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[4]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[4]
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).[5]
3. Competition Binding Assay (to determine the Ki of a competing ligand):
-
Membrane preparations are incubated with a fixed concentration of (-)-[³H]Dihydroalprenolol (typically at or near its Kd value) and increasing concentrations of the unlabeled competing ligand.[4]
-
Total and non-specific binding are determined as in the saturation assay.
-
The amount of specifically bound radioligand is plotted against the concentration of the competing ligand.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific radioligand binding) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors
Both β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, there are key differences in their signaling cascades and cellular localization, which contribute to their distinct physiological roles.
Beta-1 Adrenergic Receptor Signaling
The β1-adrenergic receptor is predominantly found in the heart. Its activation leads to a robust increase in heart rate and contractility. The signaling pathway is considered relatively linear.
Beta-2 Adrenergic Receptor Signaling
The β2-adrenergic receptor is more widely distributed throughout the body, with high concentrations in the smooth muscle of the airways and blood vessels. Its signaling is more complex, involving coupling to both Gs and, in some cell types, the inhibitory G-protein (Gi). This dual coupling allows for more nuanced and localized signaling events.
References
- 1. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
A Comparative Guide to (-)-Dihydroalprenolol Binding Data: An Analysis of Inter-Laboratory Variability
For Researchers, Scientists, and Drug Development Professionals
(-)-Dihydroalprenolol (DHA), a potent beta-adrenergic receptor antagonist, is a widely utilized radioligand for characterizing beta-adrenergic receptors. The reproducibility of binding data is critical for the accurate comparison of findings across different studies and laboratories. This guide provides a comparative analysis of (-)-[3H]DHA binding data from various published studies, highlighting the inherent variability and offering insights into the factors that may contribute to these differences.
Quantitative Data Comparison
The binding affinity (Kd) and receptor density (Bmax) of (-)-[3H]DHA exhibit a range of values across different tissues and cell types, as reported in various studies. This variability can be attributed to differences in experimental protocols, tissue preparation, and data analysis methods. The following table summarizes representative binding parameters from the scientific literature, providing a snapshot of the reported values.
| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Myometrium | Primarily β2 | 0.50 | 70 | [1] |
| Hamster Brown Adipocytes | Primarily β1 | 1.4 - 5.0 | ~57,000 sites/cell | [2] |
| Rat Adipocyte Membranes | β1 | 0.75 - 4.0 | ~100 | [3] |
| Human Polymorphonuclear Cell Particulates | β2 | 1 - 5 | ~870 receptors/cell | [4] |
| Rat Cardiac Membranes | β1 | 5.7 ± 1.1 | Not Reported | [5] |
| Canine Myocardium (Arterioles) | Not specified | 0.26 | 986 grains/0.9 X 10(-2) mm2 | [6] |
| Canine Myocardium (Myocytes) | Not specified | 1.57 - 1.71 | 911-936 grains/0.9 X 10(-2) mm2 | [6] |
Note: The Bmax values are reported in different units across studies (per mg protein, per cell, or per area), which makes direct comparison challenging without further information on protein content per cell or tissue area.
Experimental Protocols
Variations in experimental procedures are a significant source of data variability. Below is a generalized protocol for a (-)-[3H]DHA binding assay, compiled from several sources. Adherence to a standardized protocol is crucial for improving reproducibility.
I. Membrane Preparation
-
Tissue Homogenization: Tissues are typically homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) using a Potter-Elvehjem homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the membrane fraction.
-
Washing: The membrane pellet is washed and resuspended in a fresh assay buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration is determined using a standard method, such as the Lowry assay.
II. Radioligand Binding Assay
-
Incubation: Membrane preparations (containing a specific amount of protein, e.g., 50-200 µg) are incubated with varying concentrations of (-)-[3H]DHA in the assay buffer.
-
Determination of Non-Specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled beta-adrenergic antagonist, such as propranolol (e.g., 10 µM).
-
Equilibrium: Incubation is carried out for a sufficient time to reach equilibrium. This is typically determined through kinetic experiments (association and dissociation rates) and is often in the range of 15-60 minutes at a specific temperature (e.g., 25°C or 37°C). The specificity of binding can be temperature-dependent.[7]
-
Termination of Assay: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
III. Data Analysis
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Saturation Analysis: The specific binding data is then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Factors Contributing to Data Variability
Several factors can influence the outcome of (-)-[3H]DHA binding assays and contribute to inter-laboratory differences:
-
Tissue Preparation: The method of membrane preparation, including the number of washing steps and the composition of the buffer, can affect receptor integrity and yield.
-
Assay Conditions: Incubation time, temperature, and the composition of the assay buffer (e.g., presence of ions and protease inhibitors) can significantly impact binding characteristics.[7]
-
Definition of Non-Specific Binding: The choice and concentration of the competing ligand used to define non-specific binding are critical.
-
Radioligand Quality: The specific activity and purity of the radiolabeled (-)-[3H]DHA can vary between batches and suppliers.
-
Data Analysis Methods: The use of different software and models for data analysis (e.g., Scatchard vs. non-linear regression) can lead to different estimates of Kd and Bmax.
-
Biological Variability: Intrinsic differences in receptor expression levels and affinity due to species, strain, age, and physiological state of the animal or cell line can contribute to variability.
Experimental Workflow and Signaling Pathway Visualization
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
- 1. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in affinity of cardiac beta-adrenergic receptors for [3H]dihydroalprenolol [inis.iaea.org]
- 7. Temperature dependence of [3H]dihydroalprenolol binding in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Dihydroalprenolol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Dihydroalprenolol, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound, a beta-adrenergic blocker often used in research, is classified as harmful if swallowed.[1] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a crucial safety measure. The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Wear impervious gloves to prevent skin contact.[2]
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator should be used.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid creating dust. In case of a spill, prevent the substance from entering drains and use appropriate methods for containment and cleanup, which should then be disposed of as hazardous waste.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound should not be undertaken lightly. The following protocol outlines the necessary steps to ensure its safe and compliant disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
The label should include the chemical name, concentration, and appropriate hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
2. Secure Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
3. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to inform them of the waste you have generated.
-
Provide them with a copy of the Safety Data Sheet (SDS) for this compound.
-
The EHS office will provide guidance on the specific procedures for your institution and will arrange for collection by a licensed hazardous waste disposal company.
4. Preparation for Collection:
-
Ensure all waste containers are securely sealed and properly labeled according to your EHS office's guidelines.
-
Complete any required waste manifest forms provided by the EHS office or the waste disposal company.
5. Professional Disposal:
-
The final and most critical step is the disposal of the waste by a certified and approved waste disposal plant.[1] This will be handled by the professional service arranged by your EHS office.
-
Never attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulations.[3]
Quantitative Data
Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different disposal methods) are not provided in publicly available safety data sheets. Disposal regulations are governed by federal, state, and local authorities, and the determination of hazardous waste characteristics is typically performed by trained EHS professionals. Therefore, all quantities of this compound and materials contaminated with it should be treated as chemical waste and disposed of through the approved channels.
| Data Point | Value | Source |
| Primary Disposal Method | Approved Waste Disposal Plant | Sigma-Aldrich SDS[1] |
| Regulatory Compliance | Federal, State, and Local Regulations | Stericycle, USP 800 Guidance[4] |
| Drain Disposal | Prohibited | General Chemical Waste Guidelines[3] |
| Solid Waste (Trash) Disposal | Prohibited for research-grade chemicals | Best Practices for Laboratory Safety |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
Personal protective equipment for handling (-)-Dihydroalprenolol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, operational procedures, and disposal plans for handling (-)-Dihydroalprenolol, a potent beta-adrenergic antagonist. Given that its toxicological properties are not extensively documented, researchers must handle this compound with diligence, adhering to the precautionary measures outlined below to minimize exposure and ensure a safe laboratory environment. Particular attention must be paid when handling the tritiated form, (-)-[³H]Dihydroalprenolol, due to the additional radiological hazard.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required level of protection varies depending on the scale and nature of the work.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Double nitrile gloves. Eye Protection: Safety glasses with side shields. Respiratory Protection: Work in a certified chemical fume hood. Lab Coat: Standard laboratory coat. |
| Solution Preparation and Handling | Gloves: Double nitrile gloves. Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard. Respiratory Protection: All work must be conducted in a certified chemical fume hood. Lab Coat: Chemical-resistant lab coat. |
| Radioligand Binding Assays (with [³H]DHA) | Gloves: Double nitrile gloves. Change outer gloves frequently.[1] Eye Protection: Chemical safety goggles. Respiratory Protection: Work in a designated and certified chemical fume hood for radioactive materials. Lab Coat: Dedicated chemical-resistant lab coat for radioactive work. Dosimetry: As required by your institution's radiation safety program. |
| Large-Scale Operations (>1g) | Gloves: Heavy-duty chemical-resistant gloves over nitrile gloves. Eye Protection: Chemical safety goggles and a full-face shield. Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges may be necessary in addition to a chemical fume hood. Protective Clothing: Chemical-resistant apron over a lab coat. |
| Spill Cleanup | Gloves: Heavy-duty chemical-resistant gloves. Eye Protection: Chemical safety goggles and a full-face shield. Respiratory Protection: NIOSH-approved respirator with appropriate cartridges. Protective Clothing: Disposable coveralls. |
Hazard Summary and Safe Handling
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Experimental Protocol: Radioligand Binding Assay with (-)-[³H]Dihydroalprenolol
This protocol outlines a typical radioligand binding assay to characterize beta-adrenergic receptors in cell membranes.
Materials:
-
(-)-[³H]Dihydroalprenolol ([³H]DHA)
-
Cell membranes expressing beta-adrenergic receptors
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Unlabeled competitor (e.g., propranolol) for non-specific binding determination
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 2 mg/mL.[3]
-
-
Assay Setup:
-
Perform the assay in duplicate or triplicate in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add cell membrane suspension, assay buffer, and a specific concentration of [³H]DHA.
-
Non-specific Binding: Add cell membrane suspension, assay buffer, [³H]DHA, and a high concentration of an unlabeled competitor (e.g., 10⁻⁶ M l-propranolol).[3]
-
Specific Binding: This is calculated as the difference between total and non-specific binding.
-
-
Incubation:
-
Incubate the samples for a predetermined time and temperature (e.g., 15 minutes at 37°C) to reach equilibrium.[3]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by adding a large volume of ice-cold wash buffer.
-
Immediately filter the samples through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and allow the samples to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Waste containing the tritiated form must be disposed of as radioactive waste according to institutional and national regulations.
Waste Segregation and Disposal:
-
Solid Waste (Non-radioactive):
-
Collect contaminated PPE (gloves, disposable lab coats), weigh paper, and pipette tips in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste (Non-radioactive):
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
-
Radioactive Waste (Tritiated):
-
Solid Waste: Collect all contaminated items (filters, pipette tips, gloves) in a designated radioactive waste container for low-energy beta emitters.
-
Liquid Waste: Collect all aqueous solutions containing [³H]DHA in a designated radioactive liquid waste container. Scintillation vials containing scintillation fluid and filters should be disposed of in a separate, compatible radioactive waste stream.
-
Follow all institutional radiation safety guidelines for waste handling, storage, and disposal.[4][5]
-
Visualizations
Caption: Workflow for a radioligand binding assay using (-)-[³H]Dihydroalprenolol.
Caption: Antagonistic action of this compound on the beta-adrenergic signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
